IPI-9119
Description
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Properties
IUPAC Name |
4-[[4-(2,6-difluorophenyl)-5-oxotetrazole-1-carbonyl]-propan-2-ylamino]-3-phenoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N5O5/c1-14(2)29(19-12-11-15(22(32)33)13-20(19)36-16-7-4-3-5-8-16)23(34)31-24(35)30(27-28-31)21-17(25)9-6-10-18(21)26/h3-14H,1-2H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXOFKWKPKVNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=C(C=C(C=C1)C(=O)O)OC2=CC=CC=C2)C(=O)N3C(=O)N(N=N3)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IPI-9119 as a FASN Inhibitor in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostate cancer (PCa) progression, particularly to the aggressive metastatic castration-resistant prostate cancer (mCRPC) stage, is marked by significant metabolic reprogramming, with a notable dependency on de novo lipogenesis. Fatty Acid Synthase (FASN), the key enzyme in this pathway, is overexpressed in the majority of prostate cancers and is associated with poor prognosis. This technical guide provides an in-depth overview of IPI-9119, a potent and selective irreversible inhibitor of FASN, and its role as a therapeutic agent in prostate cancer. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and presents the core signaling pathways involved.
Introduction: The Role of FASN in Prostate Cancer
In normal cells, the synthesis of fatty acids is tightly regulated, with dietary lipids being the primary source. However, many cancer cells, including those of the prostate, exhibit a heightened reliance on de novo fatty acid synthesis, a phenomenon known as the "lipogenic phenotype". This metabolic shift provides the necessary building blocks for membrane formation in rapidly proliferating cells, lipid-based signaling molecules, and post-translational protein modifications.[1][2]
Fatty Acid Synthase (FASN) is the central enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2] Its expression is significantly upregulated in prostate cancer and correlates with tumor progression and aggressiveness.[1][3] Notably, FASN expression is maintained and often further elevated in mCRPC, a lethal form of the disease that has developed resistance to androgen deprivation therapy. This makes FASN a compelling therapeutic target for advanced prostate cancer.
This compound is a novel, potent, and selective irreversible inhibitor of FASN. It has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, including those resistant to standard-of-care therapies. This guide will explore the preclinical data supporting the use of this compound in prostate cancer.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects in prostate cancer through a multi-faceted mechanism that extends beyond simple lipid depletion. The primary mechanism involves the induction of a metabolic catastrophe that triggers endoplasmic reticulum (ER) stress, ultimately leading to the downregulation of key survival pathways, including the androgen receptor (AR) signaling axis.
Metabolic Reprogramming and ER Stress
Inhibition of FASN by this compound leads to a profound metabolic reprogramming in prostate cancer cells. This is characterized by a significant reduction in the incorporation of glucose into lipids. The disruption of lipid metabolism and alterations in membrane composition induce an ER stress response. Specifically, the PERK/eIF2α arm of the unfolded protein response is activated.
Downregulation of Androgen Receptor (AR) Signaling
A critical consequence of this compound-induced ER stress is the inhibition of protein synthesis, which disproportionately affects the androgen receptor (AR). This compound treatment leads to a significant decrease in the protein levels of both full-length AR (AR-FL) and the constitutively active splice variant AR-V7. AR-V7 is a major driver of resistance to second-generation anti-androgen therapies like enzalutamide and abiraterone. By downregulating both AR-FL and AR-V7, this compound presents a "non-canonical" approach to targeting AR signaling, potentially overcoming resistance mechanisms.
Induction of Cell Cycle Arrest and Apoptosis
The cellular stress and inhibition of critical survival pathways triggered by this compound culminate in cell cycle arrest and apoptosis. Studies have shown that this compound treatment leads to a reduction in the proportion of cells in the S-phase and an increase in the G0/G1 and sub-G1 phases of the cell cycle.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in prostate cancer.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (FASN activity) | 0.3 nM | Purified human FASN | |
| IC50 (Cellular FASN occupancy) | ~10 nM | Not specified |
Table 2: Effects of this compound on Prostate Cancer Cell Growth
| Cell Line | Treatment Concentration | % Growth Inhibition | Duration of Treatment | Reference |
| LNCaP | 0.1 µM | Not specified | 6 days | |
| LNCaP | 0.5 µM | Not specified | 6 days | |
| 22Rv1 | 0.1 µM | Not specified | 6 days | |
| 22Rv1 | 0.5 µM | Not specified | 6 days | |
| LNCaP-95 | 0.1 µM | Not specified | 6 days | |
| LNCaP-95 | 0.5 µM | Not specified | 6 days | |
| MYC-CaP | 0.1 µM | ~40% | 6 days | |
| MYC-CaP | 0.5 µM | ~70% | 6 days |
Table 3: In Vivo Efficacy of this compound
| Model | Treatment | Outcome | Reference |
| AR-V7 driven CRPC xenografts | This compound | Reduced tumor growth | |
| Human mCRPC-derived organoids | This compound | Reduced organoid growth | |
| CRPC xenografts | This compound + Enzalutamide | Enhanced efficacy of enzalutamide |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Signaling Pathway
Caption: this compound inhibits FASN, leading to ER stress and subsequent downregulation of AR signaling.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating the preclinical efficacy of this compound in prostate cancer.
Detailed Experimental Protocols
While detailed, step-by-step protocols are often proprietary to the conducting laboratories, this section outlines the general methodologies for key experiments cited in the literature on this compound.
Cell Culture
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Cell Lines: LNCaP (androgen-sensitive), 22Rv1 (androgen-independent, expresses AR-V7), LNCaP-95 (enzalutamide/abiraterone-resistant, expresses AR-V7), and other relevant prostate cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For specific experiments, charcoal-stripped FBS may be used to minimize the influence of exogenous androgens.
Cell Viability Assay
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Seed prostate cancer cells in 96-well plates at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 6 days).
-
Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.
-
Measure absorbance or fluorescence using a plate reader.
-
Normalize data to the vehicle control to determine the percentage of viable cells.
Western Blot Analysis
-
Treat cells with this compound or DMSO as described above.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against FASN, AR, AR-V7, ER stress markers (e.g., p-PERK, p-eIF2α), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Real-Time Quantitative PCR (RT-qPCR)
-
Isolate total RNA from treated cells using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for AR, AR-V7, and AR target genes (e.g., PSA/KLK3, TMPRSS2).
-
Use a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Calculate relative gene expression using the ΔΔCt method.
In Vivo Xenograft Studies
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Implant prostate cancer cells (e.g., 22Rv1, LNCaP-95) subcutaneously into the flanks of immunodeficient mice (e.g., nude or SCID mice).
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., via subcutaneous osmotic pumps for continuous infusion) or vehicle control.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., Western blot, immunohistochemistry).
Patient-Derived Organoid Culture
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Obtain fresh prostate cancer tissue from biopsies or surgical resections.
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Digest the tissue to obtain single cells or small cell clusters.
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Embed the cells in a basement membrane matrix (e.g., Matrigel).
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Culture the organoids in a specialized, serum-free medium containing essential growth factors.
-
Treat established organoids with this compound and assess their growth and viability.
Metabolomics and Lipidomics Analysis
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Treat cells with this compound or DMSO.
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Quench metabolism and extract metabolites using a cold solvent (e.g., methanol/acetonitrile/water).
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Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
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Identify and quantify metabolites by comparing them to a library of known standards.
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Perform statistical and pathway analysis to identify significantly altered metabolites and pathways.
RNA-Sequencing (RNA-seq)
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Isolate high-quality total RNA from treated cells.
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Prepare sequencing libraries using a commercial kit.
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Sequence the libraries on a high-throughput sequencing platform.
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Perform quality control and align the reads to a reference genome.
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Quantify gene expression and perform differential expression analysis to identify genes and pathways affected by this compound treatment.
Clinical Perspective
While preclinical studies provide a strong rationale for the clinical development of FASN inhibitors in prostate cancer, there are currently no active or completed clinical trials specifically for this compound in this indication. However, other FASN inhibitors, such as TVB-2640, are being investigated in clinical trials for various solid tumors, including prostate cancer. The promising preclinical data for this compound, particularly its ability to target AR-V7-driven resistance, suggests its potential as a future therapeutic option for mCRPC.
Conclusion
This compound is a potent and selective FASN inhibitor that has demonstrated significant preclinical activity in a range of prostate cancer models. Its unique mechanism of action, which involves metabolic reprogramming, induction of ER stress, and subsequent downregulation of both full-length AR and the resistance-conferring AR-V7 splice variant, positions it as a promising therapeutic agent for advanced prostate cancer. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in patients with prostate cancer.
References
An In-depth Technical Guide to the Discovery and Synthesis of IPI-9119
For Researchers, Scientists, and Drug Development Professionals
Abstract
IPI-9119 is a potent, selective, and irreversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway that is frequently overexpressed in various cancers. Developed by Infinity Pharmaceuticals, this compound has demonstrated significant preclinical activity, particularly in models of castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended to serve as a valuable resource for researchers in the fields of oncology and drug development.
Discovery and Rationale
The discovery of this compound stemmed from the recognition that many cancer cells exhibit a metabolic shift towards increased de novo fatty acid synthesis to support rapid proliferation and membrane production.[1][2][3] Fatty Acid Synthase (FASN) is the critical enzyme in this pathway, making it an attractive therapeutic target.[2][4] this compound was developed as a potent and selective inhibitor of the thioesterase domain of FASN. The compound belongs to a series of tetrazolone carboxamide analogs designed for enhanced potency and oral bioavailability.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is proprietary and contained within patents (U.S. Patent Nos. 8,546,432 and 9,346,769), the general approach for the synthesis of related tetrazolone carboxamide FASN inhibitors has been described. The synthesis likely involves a multi-step process culminating in the formation of the core tetrazolone ring and subsequent elaboration with the appropriate side chains that contribute to its high affinity and selectivity for FASN.
Mechanism of Action
This compound acts as an irreversible inhibitor of FASN by targeting the thioesterase domain. This covalent modification leads to the inhibition of the final step in fatty acid synthesis, the release of palmitate. The inhibition of FASN activity by this compound leads to a cascade of downstream cellular events.
A key consequence of FASN inhibition is the induction of endoplasmic reticulum (ER) stress. This is likely due to alterations in membrane lipid composition. ER stress, in turn, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a critical regulator of protein synthesis. This results in a global reduction in protein translation, including that of key oncogenic proteins.
One of the significant downstream effects of this compound is the downregulation of both full-length Androgen Receptor (AR) and its splice variants, such as AR-V7, which are critical drivers of castration-resistant prostate cancer (CRPC). The reduction in AR protein levels is a direct consequence of the this compound-induced inhibition of protein synthesis.
The overall mechanism of action is depicted in the following signaling pathway diagram:
Quantitative Preclinical Data
This compound has demonstrated potent activity in both biochemical and cellular assays. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 | Reference |
| Biochemical Assay | FASN | 0.3 nM | |
| Cellular Occupancy Assay | FASN | ~10 nM |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line(s) | Effect | Concentration Range | Duration | Reference |
| CRPC cells | Inhibition of cell growth | 0.1 - 0.5 µM | 6 days | |
| CRPC cells | Induction of cell cycle arrest | 0.1 - 0.5 µM | 6 days | |
| CRPC cells | Induction of apoptosis | 0.1 - 0.5 µM | 6 days | |
| LNCaP, C4-2 | Inhibition of AR-FL protein expression | 0.05 - 5 µM | 6 days | |
| LNCaP-95, 22Rv1 | Inhibition of AR-V7 protein expression | 0.05 - 5 µM | 6 days |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Outcome | Reference |
| Castration-Resistant Prostate Cancer (CRPC) | 100 mg/mL via subcutaneous pump infusion for 28 days | Inhibition of tumor growth | |
| HCT-116 (Colon Cancer) | 200 mg/kg, single oral dose | Complete and sustained blockade of FASN | |
| HCT-116 (Colon Cancer) | 200 mg/kg BID, single agent for 10 days | No anti-tumor activity |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Growth Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Methodology:
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Seed cancer cells (e.g., LNCaP, 22Rv1, LNCaP-95) in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 6 days).
-
Assess cell viability using a suitable method, such as the sulforhodamine B (SRB) assay or a resazurin-based assay.
-
Measure absorbance or fluorescence and normalize the data to the vehicle-treated control to determine the percentage of growth inhibition.
Clonogenic Assay
Objective: To assess the long-term effect of this compound on the ability of single cells to form colonies.
Methodology:
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Plate a low density of cells in 6-well plates.
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Treat the cells with various concentrations of this compound or DMSO.
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Incubate the plates for a period sufficient for colony formation (e.g., 2-3 weeks), replacing the medium with fresh medium containing the compound as needed.
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Fix the colonies with a methanol/acetic acid solution.
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Stain the colonies with crystal violet.
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Count the number of colonies (typically >50 cells) and express the results as a percentage of the control.
Western Blot Analysis for AR and AR-V7
Objective: To determine the effect of this compound on the protein levels of full-length androgen receptor (AR-FL) and its splice variant AR-V7.
Methodology:
-
Treat prostate cancer cells (e.g., LNCaP, C4-2, LNCaP-95, 22Rv1) with this compound at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against AR-FL and AR-V7, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
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Implant human cancer cells (e.g., CRPC xenografts) subcutaneously into immunocompromised mice.
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Allow the tumors to reach a palpable size.
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Randomize the mice into treatment and control groups.
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Administer this compound or a vehicle control. For continuous infusion, osmotic pumps can be implanted subcutaneously. A typical formulation for in vivo studies is this compound resuspended in 20% 1-methyl-2-pyrrolidinone in 0.1 M sodium phosphate buffer, pH 8.
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Measure tumor volume and body weight regularly (e.g., twice a week).
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating a novel compound like this compound.
References
An In-depth Technical Guide to the Target Validation of IPI-9119 in Carcinoma
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the preclinical studies validating Fatty Acid Synthase (FASN) as the therapeutic target of IPI-9119 in carcinoma, with a primary focus on castration-resistant prostate cancer (CRPC).
Introduction and Target Rationale
This compound is a potent, selective, and irreversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme responsible for the synthesis of fatty acids. A hallmark of prostate cancer progression is the dysregulation of lipid metabolism, often involving the overexpression of FASN.[1] This metabolic shift provides the necessary building blocks for rapid cell growth and membrane production. In advanced stages, such as metastatic castration-resistant prostate cancer (mCRPC), tumor cells can develop resistance to standard androgen receptor (AR) signaling inhibitors.[2] This resistance is sometimes driven by the emergence of constitutively active AR splice variants, like AR-V7.[2][3]
Recent research has demonstrated a crucial link between FASN-mediated lipogenesis and the AR signaling pathway.[3] Inhibition of FASN by this compound has been shown to not only induce metabolic stress but also to suppress the expression and transcriptional activity of both full-length AR and the resistant AR-V7 variant. These findings present a compelling rationale for targeting FASN with this compound as a novel therapeutic strategy to overcome resistance and inhibit tumor progression in advanced carcinomas.
Quantitative Data Summary
The following tables summarize the quantitative results from key preclinical studies of this compound in prostate cancer (PCa) cell lines.
Table 1: In Vitro Cell Growth Inhibition by this compound
| Cell Line | Type | This compound Concentration (µM) | Mean Cell Growth (% of DMSO Control) |
| LNCaP | Androgen-Dependent PCa | 0.01 | ~80% |
| 0.1 | ~40% | ||
| 0.5 | ~20% | ||
| 22Rv1 | Castration-Resistant PCa | 0.01 | ~90% |
| (AR-V7 expressing) | 0.1 | ~60% | |
| 0.5 | ~30% | ||
| LNCaP-95 | Castration-Resistant PCa | 0.01 | ~95% |
| (AR-V7 expressing) | 0.1 | ~80% | |
| 0.5 | ~40% |
Data is estimated from graphical representations in cited literature after a 6-day treatment period.
Table 2: Effect of this compound on Metabolic Activity
| Cell Line | Assay | Treatment | Result (Compared to Control) |
| LNCaP | Incorporation of [¹⁴C]glucose into lipids | This compound (0.1µM) | ~95% reduction |
| 22Rv1 | Incorporation of [¹⁴C]glucose into lipids | This compound (0.1µM) | ~98% reduction |
| LNCaP | Fatty acid oxidation (¹⁴C-CO₂ release) | This compound (0.1µM) | ~2.5-fold increase |
| 22Rv1 | Fatty acid oxidation (¹⁴C-CO₂ release) | This compound (0.1µM) | ~2-fold increase |
Table 3: In Vivo Tumor Growth Inhibition
| Xenograft Model | Treatment | Outcome |
| AR-V7-driven CRPC | This compound | Reduced tumor growth |
| CRPC Cells | This compound + Enzalutamide | Enhanced efficacy of enzalutamide |
| mCRPC-derived Organoids | This compound | Reduced growth |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound are provided below.
1. Cell Growth and Clonogenic Assays
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Cell Lines: LNCaP, 22Rv1, and LNCaP-95 prostate cancer cell lines were utilized.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with serum. For experiments, cells were seeded in multi-well plates.
-
Treatment: The day after seeding, cells were treated with a range of concentrations of this compound or DMSO as a vehicle control.
-
Cell Growth Measurement: After a 6-day treatment period, cell viability was assessed using a standard assay (e.g., CellTiter-Glo®). Data were expressed as the percentage of viable cells relative to the DMSO control.
-
Clonogenic Assay: For long-term survival, cells were treated with this compound or DMSO for 3 weeks. Colonies were then fixed, stained with crystal violet, and quantified by measuring the optical density.
2. Immunoblotting for Protein Expression
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Objective: To measure the effect of this compound on the protein levels of FASN, AR (full-length and AR-V7), and downstream markers like Prostate-Specific Antigen (PSA).
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Procedure:
-
Cells were treated with this compound for the desired duration.
-
Whole-cell lysates were prepared using RIPA buffer.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against AR, AR-V7, PSA, FASN, and a loading control (e.g., β-actin).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Proteins were visualized using an enhanced chemiluminescence (ECL) detection system.
-
3. Metabolic Assays
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De Novo Lipid Synthesis:
-
Cells were treated with this compound.
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[¹⁴C]glucose was added to the culture medium.
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After incubation, lipids were extracted from the cells.
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The amount of incorporated radioactivity in the lipid fraction was measured by scintillation counting and normalized to total protein content.
-
-
Fatty Acid Oxidation:
-
Cells were treated with this compound.
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[¹⁴C]palmitate was added to the medium.
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The assay measured the release of ¹⁴C-CO₂ as a product of fatty acid oxidation.
-
Released ¹⁴C-CO₂ was captured and quantified by scintillation counting, then normalized to protein content.
-
4. In Vivo Xenograft Studies
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Animal Model: Immunocompromised mice (e.g., nude mice) were used.
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Tumor Implantation: CRPC cell lines (e.g., LNCaP-95) were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups (e.g., vehicle control, this compound). This compound was administered, for example, via subcutaneous pump infusion.
-
Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors were excised for further analysis (e.g., immunoblotting, immunohistochemistry).
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts and processes involved in the target validation of this compound.
Caption: Mechanism of this compound action in prostate cancer cells.
Caption: Preclinical workflow for this compound target validation.
Caption: Rationale for targeting FASN in CRPC with this compound.
References
- 1. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. When fat goes down, prostate cancer is on the ropes - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Anti-Tumor Activity of IPI-9119: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on the anti-tumor activity of IPI-9119, a potent and selective irreversible inhibitor of Fatty Acid Synthase (FASN). The information presented herein is compiled from publicly available research findings and is intended to serve as a detailed resource for professionals in the field of oncology drug development.
Core Mechanism of Action
This compound exerts its anti-tumor effects primarily through the irreversible inhibition of Fatty Acid Synthase (FASN), a key enzyme responsible for the de novo synthesis of fatty acids.[1][2][3] Overexpressed in many cancers, including prostate, breast, and colon cancer, FASN plays a critical role in providing lipids for membrane biogenesis, energy storage, and signaling molecule synthesis, thus sustaining rapid cancer cell proliferation.[1][4]
This compound specifically targets the thioesterase domain of FASN. By blocking FASN, this compound disrupts de novo lipogenesis, leading to a cascade of downstream effects that collectively inhibit cancer cell growth and survival. A significant mechanism, particularly elucidated in castration-resistant prostate cancer (CRPC), involves the induction of endoplasmic reticulum (ER) stress, which in turn reduces the protein expression and transcriptional activity of both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7.
Quantitative In Vitro and In Vivo Efficacy
The preclinical efficacy of this compound has been evaluated in various cancer models, with a primary focus on castration-resistant prostate cancer. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Metric | Value | Cell Lines/System | Reference |
| Biochemical Assay | IC50 | ~0.3 nM | Human Purified FASN | |
| Cellular Occupancy Assay | IC50 | ~10 nM | HCT-116 |
Table 2: In Vitro Anti-Proliferative and Pro-Apoptotic Effects of this compound in Prostate Cancer Cell Lines
| Cell Line | This compound Concentration | Duration | Effect | Reference |
| LNCaP | 0.1 - 0.5 µM | 6 days | Inhibition of cell growth | |
| 22Rv1 | 0.1 - 0.5 µM | 6 days | Inhibition of cell growth | |
| LNCaP-95 | 0.1 - 0.5 µM | 6 days | Inhibition of cell growth | |
| Multiple PCa | 0.1 - 0.5 µM | 6 days | Cell cycle arrest (increased G0/G1 and sub-G1 phases, decreased S phase), and induction of apoptosis. |
Table 3: In Vivo Anti-Tumor Activity of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference |
| AR-V7-driven CRPC Xenografts | Subcutaneous pump infusion (0.5 µL/h; 100 mg/mL) for 28 days | Reduced tumor growth and enhanced the efficacy of enzalutamide. | |
| Human mCRPC-derived Organoids | Not specified | Reduced growth. | |
| HCT-116 Colon Cancer Xenografts | 200 mg/kg BID, single oral dose for 10 days | No single-agent anti-tumor activity despite complete FASN blockade. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its anti-tumor activity.
Detailed Experimental Protocols
Based on the available literature, the following methodologies were employed in the preclinical evaluation of this compound.
In Vitro Cell Growth and Apoptosis Assays
-
Cell Lines: LNCaP, 22Rv1, LNCaP-95 (prostate cancer), and HCT-116 (colon cancer) were utilized.
-
Treatment: Cells were treated with this compound at concentrations ranging from 0.1 to 0.5 µM for up to 6 days.
-
Cell Growth Inhibition: Assessed by measuring the number of viable cells.
-
Cell Cycle Analysis: Flow cytometry was used to determine the proportion of cells in G0/G1, S, and sub-G1 phases.
-
Apoptosis: Induction of apoptosis was confirmed, likely through methods such as Annexin V staining or analysis of the sub-G1 population.
-
Clonogenic Assay: Colony formation was assessed after 3 weeks of treatment with this compound.
FASN Inhibition and Metabolic Reprogramming Analysis
-
Biochemical Assay: The potency of this compound against purified human FASN was determined, yielding an IC50 of approximately 0.3 nM.
-
Cellular FASN Occupancy Assay: The engagement of this compound with FASN within cells was measured in HCT-116 cells, showing an IC50 of roughly 10 nM.
-
Lipid Synthesis Measurement: The effect on de novo lipogenesis was quantified by measuring the incorporation of [14C]glucose into lipids.
-
Fatty Acid Oxidation: Measured by the release of 14C-CO2.
In Vivo Xenograft Studies
-
Animal Models: Mice bearing xenografts of AR-V7-driven CRPC or HCT-116 cells were used.
-
Drug Administration: In the CRPC model, this compound was administered via a subcutaneously implanted pump delivering the compound at a rate of 0.5 µL/h from a 100 mg/mL solution for 28 days. For the HCT-116 model, a single oral dose of 200 mg/kg was given twice daily for 10 days.
-
Efficacy Endpoint: Tumor growth was monitored regularly.
-
Pharmacodynamics: Blockade of FASN in tumor xenografts was confirmed.
Androgen Receptor Signaling Analysis
-
Western Blotting: Protein levels of AR-FL, AR-V7, and Prostate-Specific Antigen (PSA) were assessed in prostate cancer cell lines following treatment with this compound (0.05-5 µM for 6 days).
-
RNA-seq: Transcriptomic analysis was performed on prostate cancer cell lines to evaluate the effect of FASN inhibition on the tumor transcriptome.
Hedgehog Signaling Pathway
It is important to note that while the initial literature search may have contained references to Hedgehog signaling inhibitors, the available preclinical data for This compound does not indicate a direct mechanism of action involving the Hedgehog pathway. The anti-tumor activity of this compound is consistently attributed to its potent and selective inhibition of FASN and the subsequent downstream effects on lipid metabolism and, in the context of prostate cancer, the androgen receptor signaling pathway. The Hedgehog inhibitor mentioned in some oncology literature is a different compound, IPI-926.
Summary and Future Directions
The preclinical data for this compound strongly supports its anti-tumor activity in castration-resistant prostate cancer models, driven by its potent inhibition of FASN and the subsequent disruption of androgen receptor signaling. The compound has demonstrated both in vitro and in vivo efficacy in this context. However, the lack of single-agent activity in an HCT-116 colon cancer model, despite target engagement, suggests that the therapeutic potential of this compound may be context-dependent and that combination therapies could be a promising avenue for further investigation. Future research should continue to explore the efficacy of this compound in other cancer types and in combination with other anti-cancer agents to fully elucidate its therapeutic potential.
References
The Impact of FASN Inhibitor IPI-9119 on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on de novo lipogenesis for their growth and survival. Fatty Acid Synthase (FASN), the key enzyme in this pathway, has emerged as a critical therapeutic target. This technical guide provides an in-depth analysis of IPI-9119, a potent and selective irreversible inhibitor of FASN, and its profound impact on cancer cell metabolism, with a particular focus on prostate cancer. Through the inhibition of FASN, this compound induces a significant metabolic reprogramming, leading to reduced lipid synthesis, cell growth arrest, and apoptosis. Furthermore, this guide details the intricate link between FASN inhibition by this compound and the downregulation of androgen receptor (AR) signaling, a key driver in prostate cancer progression. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction
Cancer cells undergo profound metabolic alterations to sustain their high proliferation rates and survive in often harsh tumor microenvironments. One of the most prominent metabolic changes is the upregulation of de novo fatty acid synthesis, a process catalyzed by the multi-enzyme complex Fatty Acid Synthase (FASN). While FASN expression is typically low in most normal adult tissues, it is significantly overexpressed in a wide range of cancers, including prostate, breast, and colon cancer, and its elevated expression often correlates with poor prognosis. This dependency on FASN presents a therapeutic window for the development of targeted cancer therapies.
This compound is a novel, orally bioavailable, selective, and irreversible inhibitor of FASN.[1] It covalently modifies the thioesterase domain of FASN, leading to the complete blockade of its enzymatic activity.[1] This guide explores the multifaceted impact of this compound on cancer cell metabolism, with a primary focus on its effects in prostate cancer models.
Quantitative Effects of this compound on Cancer Cell Metabolism
The inhibition of FASN by this compound leads to a significant and measurable reprogramming of cellular metabolism. Key quantitative findings from studies on prostate cancer (PCa) cell lines are summarized below.
Table 1: Effect of this compound on De Novo Lipogenesis
| Cell Line | Treatment | [14C]Glucose Incorporation into Lipids (cpm/µg protein) | % Inhibition | p-value |
| LNCaP | DMSO (Control) | ~1800 | - | |
| LNCaP | This compound (0.1 µM) | ~400 | ~78% | < 0.0001 |
| 22Rv1 | DMSO (Control) | ~1200 | - | |
| 22Rv1 | This compound (0.1 µM) | ~250 | ~79% | < 0.0001 |
| LNCaP-95 | DMSO (Control) | ~1500 | - | |
| LNCaP-95 | This compound (0.1 µM) | ~300 | ~80% | < 0.0001 |
Data extracted from Zadra G, et al. PNAS. 2019.[1][2][3]
Table 2: Effect of this compound on Fatty Acid Oxidation
| Cell Line | Treatment | Fatty Acid Oxidation (14C-CO2 release, cpm/µg protein) | % Change | p-value |
| LNCaP | DMSO (Control) | ~150 | - | |
| LNCaP | This compound (0.1 µM) | ~250 | ~67% increase | < 0.001 |
| 22Rv1 | DMSO (Control) | ~125 | - | |
| 22Rv1 | This compound (0.1 µM) | ~200 | ~60% increase | < 0.001 |
| LNCaP-95 | DMSO (Control) | ~175 | - | |
| LNCaP-95 | This compound (0.1 µM) | ~275 | ~57% increase | < 0.001 |
Data extracted from Zadra G, et al. PNAS. 2019.
Signaling Pathways and Mechanism of Action
This compound's primary molecular target is FASN. By inhibiting this enzyme, this compound sets off a cascade of events that extend beyond simple lipid depletion, most notably impacting the androgen receptor signaling pathway, a critical driver of prostate cancer.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the impact of this compound.
Cell Lines and Culture
-
Cell Lines: LNCaP (androgen-sensitive prostate cancer), 22Rv1 and LNCaP-95 (castration-resistant prostate cancer, expressing AR-V7).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Growth Assay
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere for 24 hours.
-
Treat cells with a dose range of this compound (e.g., 0.01 µM to 10 µM) or DMSO as a vehicle control.
-
Incubate for 6 days.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or by direct cell counting.
-
Normalize the results to the DMSO-treated control group.
[14C]Glucose Incorporation into Lipids Assay
-
Culture cells to ~80% confluency in 6-well plates.
-
Treat cells with this compound or DMSO for the desired duration (e.g., 6 days).
-
On the day of the assay, replace the medium with fresh medium containing [14C]glucose (e.g., 1 µCi/mL) and continue the treatment.
-
Incubate for 4-6 hours at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract total lipids using a chloroform:methanol (2:1) solution.
-
Measure the radioactivity in the lipid fraction using a scintillation counter.
-
Normalize the counts per minute (cpm) to the total protein content of the cell lysate, determined by a BCA assay.
Fatty Acid Oxidation Assay
-
Culture cells in T25 flasks until they reach ~80% confluency.
-
Treat cells with this compound or DMSO for the specified time.
-
On the day of the assay, incubate the cells with [14C]palmitate complexed to BSA.
-
Capture the released 14CO2 in a filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide).
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Normalize the cpm to the total protein content of the cells.
Immunoblotting
-
Treat cells with this compound or DMSO for the indicated times.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., FASN, AR, AR-V7, p-eIF2α, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the metabolic effects of this compound on cancer cells.
Conclusion
This compound is a potent and selective FASN inhibitor that profoundly impacts cancer cell metabolism. By blocking de novo lipogenesis, this compound not only depletes cancer cells of essential lipids for membrane synthesis and signaling but also induces a broader metabolic catastrophe characterized by ER stress and the suppression of key oncogenic signaling pathways, such as the androgen receptor pathway in prostate cancer. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating FASN inhibition as a promising therapeutic strategy in oncology. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and other FASN inhibitors in various cancer types.
References
The Indirect Attenuation of Androgen Receptor Signaling by the FASN Inhibitor IPI-9119: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
IPI-9119 is a potent, selective, and irreversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis. While not a direct antagonist of the androgen receptor (AR), this compound effectively downregulates AR signaling in prostate cancer, including castration-resistant prostate cancer (CRPC) models. This technical guide provides an in-depth analysis of the mechanism of action of this compound on AR signaling, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows. The primary mechanism involves metabolic reprogramming leading to endoplasmic reticulum (ER) stress, which subsequently inhibits the protein synthesis of both full-length AR (AR-FL) and the constitutively active splice variant AR-V7. This indirect modulation of a critical oncogenic pathway highlights the therapeutic potential of targeting cancer metabolism in advanced prostate cancer.
Introduction
The androgen receptor (AR) is a pivotal driver of prostate cancer growth and progression. Therapies targeting AR signaling, such as androgen deprivation therapy (ADT) and second-generation antiandrogens like enzalutamide, are the standard of care for advanced prostate cancer. However, resistance inevitably develops, often through mechanisms that reactivate AR signaling, including the expression of constitutively active AR splice variants like AR-V7, which lacks the ligand-binding domain targeted by current therapies.[1][2][3]
Metabolic reprogramming is a hallmark of cancer, and prostate cancer exhibits a strong dependence on de novo lipogenesis, with Fatty Acid Synthase (FASN) being a key enzyme in this process.[4][5] this compound is a novel, orally active, and irreversible inhibitor of FASN. Preclinical studies have demonstrated that this compound not only inhibits prostate cancer cell growth but also significantly impacts AR signaling, offering a potential strategy to overcome resistance to conventional anti-AR therapies. This guide will delve into the technical details of this compound's effect on this critical signaling axis.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Potency of this compound against FASN
| Assay Type | IC50 | Reference |
| Biochemical Assay | 0.3 nM | |
| Cellular Occupancy Assay | ~10 nM |
Table 2: Effect of this compound on Prostate Cancer Cell Growth
| Cell Line | This compound Concentration (µM) | Duration | % Growth Inhibition | Reference |
| LNCaP | 0.1 | 6 days | Not specified | |
| LNCaP | 0.5 | 6 days | Not specified | |
| 22Rv1 | 0.1 | 6 days | Not specified | |
| 22Rv1 | 0.5 | 6 days | Not specified | |
| LNCaP-95 | 0.1 | 6 days | Not specified | |
| LNCaP-95 | 0.5 | 6 days | Not specified |
Table 3: Effect of this compound on AR and AR-V7 Protein Expression
| Cell Line | This compound Concentration (µM) | Duration | Target Protein | Effect | Reference |
| LNCaP | 0.05 - 5 | 6 days | AR-FL | Significantly decreased protein levels | |
| C4-2 | Not specified | Not specified | AR-FL | Significantly decreased protein levels | |
| LNCaP-95 | 0.05 - 5 | 6 days | AR-V7 | Reduced expression | |
| 22Rv1 | 0.05 - 5 | 6 days | AR-V7 | Reduced expression |
Table 4: Effect of this compound on AR Target Gene Expression
| Cell Line | This compound Treatment | Target Gene | Effect on Expression | Reference |
| LNCaP | Not specified | KLK3 (PSA) | Inhibited | |
| LNCaP-95 | Not specified | FKBP5 | Inhibited | |
| LNCaP-95 | Not specified | KLK3 (PSA) | Not inhibited |
Signaling Pathways and Mechanism of Action
The inhibitory effect of this compound on AR signaling is not direct but is mediated through a cascade of events initiated by the inhibition of FASN.
References
- 1. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. When fat goes down, prostate cancer is on the ropes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IPI-9119 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPI-9119 is a potent, selective, and irreversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] Overexpression of FASN is a common feature in various cancers, including prostate cancer, and is associated with tumor growth and survival.[1] this compound exerts its anti-cancer effects by inducing metabolic reprogramming, leading to cell cycle arrest, apoptosis, and inhibition of critical oncogenic signaling pathways.[2][3] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cancer cells.
Mechanism of Action
This compound covalently binds to and inhibits FASN, blocking the synthesis of palmitate and other fatty acids.[1] This inhibition leads to a cascade of cellular events, including:
-
Metabolic Stress: The disruption of de novo lipogenesis causes a metabolic catastrophe within the cancer cell.
-
Endoplasmic Reticulum (ER) Stress: Alterations in lipid metabolism and membrane composition trigger the ER stress response.
-
Inhibition of Androgen Receptor (AR) Signaling: this compound has been shown to reduce the protein expression and transcriptional activity of both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7. This is a crucial mechanism in castration-resistant prostate cancer (CRPC).
-
Cell Cycle Arrest and Apoptosis: The culmination of these effects leads to a halt in cell proliferation and programmed cell death.
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound via FASN inhibition.
Quantitative Data
The following tables summarize the inhibitory concentrations and cellular effects of this compound observed in in vitro studies.
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | IC50 vs. FASN | 0.3 nM | |
| Cellular Occupancy Assay | IC50 vs. FASN | ~10 nM |
| Cellular Effect | Concentration Range | Treatment Duration | Observed Effects | Reference |
| Cell Growth Inhibition | 0.1 - 0.5 µM | 6 days | Inhibition of prostate cancer cell growth | |
| Cell Cycle Arrest | 0.1 - 0.5 µM | 6 days | Increase in G0/G1 phase, decrease in S phase | |
| Apoptosis Induction | 0.1 - 0.5 µM | 6 days | Induction of programmed cell death | |
| AR Protein Reduction | 0.05 - 5 µM | 6 days | Decreased AR-FL and AR-V7 protein levels |
Experimental Workflow
The diagram below outlines a general workflow for in vitro experiments with this compound.
Caption: General workflow for this compound in vitro experiments.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC3, DU145)
-
RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 2,000-3,000 cells per well in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plates for 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the absorbance of treated wells to the vehicle control wells to determine the percentage of cell viability.
Clonogenic Survival Assay
This assay determines the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Prostate cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Crystal violet solution (0.5% w/v in 10% formalin)
-
PBS
Procedure:
-
Plate 2,000 cells per well in 6-well plates and allow them to attach for 24 hours.
-
Treat the cells with increasing concentrations of this compound for 72 hours.
-
After 72 hours, aspirate the drug-containing medium and replace it with fresh, drug-free medium.
-
Incubate the plates for 1-2 weeks, or until visible colonies are formed.
-
Gently wash the colonies with PBS.
-
Fix and stain the colonies by incubating with 2-3 mL of crystal violet solution for 20 minutes.
-
Remove the staining solution, wash the plates with water, and let them air dry.
-
Count the number of colonies (defined as >50 cells) in each well.
Immunoblotting for Androgen Receptor
This protocol is for analyzing changes in AR protein expression following this compound treatment.
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-AR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 12,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-AR) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution of this compound-treated cells.
Materials:
-
Prostate cancer cells
-
This compound
-
PBS
-
70% cold ethanol
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).
References
how to dissolve and store IPI-9119 for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and research application of IPI-9119, a potent and selective irreversible inhibitor of Fatty Acid Synthase (FASN).
Introduction
This compound is an orally active, selective, and irreversible inhibitor of Fatty Acid Synthase (FASN) with an IC50 of 0.3 nM in biochemical assays and approximately 10 nM in cellular occupancy assays.[1][2] FASN is a key enzyme in de novo fatty acid synthesis, a metabolic pathway often upregulated in various cancers, including prostate cancer.[2][3][4] this compound has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. Notably, it has demonstrated efficacy in preclinical models of castration-resistant prostate cancer (CRPC) by antagonizing the androgen receptor (AR) signaling pathway, affecting both full-length AR (AR-FL) and its splice variants like AR-V7.
Chemical Properties
| Property | Value |
| Molecular Weight | 495.43 g/mol |
| Formula | C24H19F2N5O5 |
| Appearance | White to off-white solid |
| CAS Number | 1346564-56-4 |
Dissolution Protocols
Preparation of Stock Solutions
The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).
Protocol for Preparing a 100 mg/mL (201.84 mM) DMSO Stock Solution:
-
Materials:
-
This compound powder
-
Anhydrous, newly opened DMSO
-
Sterile, conical-bottom polypropylene or glass vial
-
Ultrasonic water bath
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder and transfer it to the sterile vial.
-
Add the calculated volume of fresh DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of this compound.
-
Vortex the mixture vigorously for 1-2 minutes.
-
To aid dissolution, place the vial in an ultrasonic water bath. Sonicate for 10-15 minutes, or until the solution is clear and all particulate matter has dissolved. Note: The use of hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of this compound.
-
Once fully dissolved, briefly vortex the solution again to ensure homogeneity.
-
Preparation of Aqueous Working Solutions for In Vivo Studies
For in vivo administration, the DMSO stock solution must be further diluted into a biocompatible vehicle. Below are protocols for two common formulations.
Protocol 1: PEG300, Tween-80, and Saline Formulation
This formulation yields a clear solution of at least 2.08 mg/mL.
-
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
-
Procedure (for 1 mL working solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly before use.
-
Protocol 2: SBE-β-CD in Saline Formulation
This formulation also yields a clear solution of at least 2.08 mg/mL.
-
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
20% (w/v) Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in sterile saline
-
-
Procedure (for 1 mL working solution):
-
In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until the solution is clear and homogeneous.
-
Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (DMSO Stock Solution) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols & Signaling Pathway
In Vitro Cell-Based Assays
This compound has been shown to inhibit cell growth and induce cell cycle arrest and apoptosis in various cancer cell lines.
Example Protocol: Cell Growth Inhibition Assay
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, 22Rv1) in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 5 µM). A DMSO-only control should be included.
-
Incubation: Incubate the cells for the desired period (e.g., 6 days).
-
Analysis: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Interpretation: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
In Vivo Animal Studies
This compound has demonstrated anti-tumor activity in xenograft models of castration-resistant prostate cancer.
Example Protocol: CRPC Xenograft Mouse Model
-
Animal Model: Utilize castrated male immunodeficient mice (e.g., Ncr Nu or NOD SCID) bearing tumors from CRPC cell lines (e.g., 22Rv1 or LNCaP-95).
-
Drug Administration: this compound can be administered via subcutaneous osmotic pumps. For example, a continuous infusion of a 100 mg/mL solution at a rate of 0.5 µL/h for 28 days has been shown to be effective.
-
Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Body weight and overall animal health should also be monitored.
-
Endpoint: At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immunoblotting, immunohistochemistry).
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of FASN, which leads to a cascade of downstream effects, particularly in prostate cancer cells. Inhibition of FASN leads to metabolic reprogramming and induces endoplasmic reticulum (ER) stress. This, in turn, results in reduced protein synthesis, including the downregulation of both full-length androgen receptor (AR-FL) and its splice variant AR-V7. The reduction in AR signaling ultimately leads to decreased cell proliferation, cell cycle arrest, and apoptosis.
Caption: this compound inhibits FASN, leading to reduced AR signaling and tumor growth.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer. | Loda Lab [lodalab.weill.cornell.edu]
Application Notes and Protocols: IPI-9119 in LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of IPI-9119, a potent and selective irreversible inhibitor of Fatty Acid Synthase (FASN), in studies involving the LNCaP human prostate cancer cell line. A hallmark of prostate cancer progression is the dysregulation of lipid metabolism, with an overexpression of FASN.[1] this compound has been demonstrated to antagonize castration-resistant prostate cancer (CRPC) growth by inducing metabolic reprogramming and reducing the protein expression and transcriptional activity of both full-length androgen receptor (AR) and its splice variants.[1] This document outlines the optimal concentration of this compound for LNCaP cells, detailed experimental protocols for its application, and a summary of its mechanism of action.
Introduction
This compound is a small molecule inhibitor that targets the thioesterase domain of FASN, a key enzyme in de novo fatty acid synthesis.[2] In prostate cancer, elevated FASN activity is linked to tumor progression and resistance to androgen receptor-targeted therapies.[1] By inhibiting FASN, this compound disrupts lipid metabolism, which in turn impacts AR signaling, a critical pathway for prostate cancer cell growth and survival.[2] These notes are intended to provide researchers with the necessary information to effectively utilize this compound as a tool to investigate the role of FASN in LNCaP cells and to explore its therapeutic potential.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in LNCaP cells based on various experimental endpoints.
Table 1: Effect of this compound on LNCaP Cell Growth
| Concentration (µM) | Inhibition of Cell Growth (% of DMSO control) after 6 days |
| 0.01 | ~10% |
| 0.05 | ~40% |
| 0.1 | ~60% |
| 0.5 | ~80% |
| 1 | >80% |
Data adapted from studies measuring viable cell numbers after a 6-day treatment period.
Table 2: IC50 Values of this compound in LNCaP Cells
| Assay | IC50 (nM) |
| In vitro FASN biochemical assay | 0.3 |
This value represents the potency against purified human FASN. Cellular IC50 for growth inhibition is in the nanomolar to low micromolar range depending on the assay and duration.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of FASN. This leads to a cascade of downstream effects that ultimately suppress androgen receptor signaling and inhibit prostate cancer cell growth.
Caption: this compound inhibits FASN, leading to reduced lipogenesis and increased ER stress, which in turn suppresses AR signaling and prostate cancer cell growth.
Experimental Protocols
Protocol 1: LNCaP Cell Culture and Maintenance
A crucial step for obtaining reliable and reproducible results is proper cell culture technique.
Caption: Workflow for the routine culture and maintenance of LNCaP prostate cancer cells.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (e.g., Gibco™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Thawing: Thaw cryopreserved LNCaP cells rapidly in a 37°C water bath.
-
Seeding: Transfer the thawed cells to a centrifuge tube containing pre-warmed complete growth medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 1,000 rpm for 5 minutes.
-
Culturing: Resuspend the cell pellet in fresh complete growth medium and plate in a T-75 flask. Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 split ratio.
Protocol 2: this compound Treatment of LNCaP Cells for Growth Inhibition Assay
This protocol details the treatment of LNCaP cells with this compound to assess its effect on cell proliferation.
Materials:
-
LNCaP cells in logarithmic growth phase
-
Complete growth medium
-
This compound (prepare a stock solution in DMSO, e.g., 10 mM)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight medium and add 100 µL of the this compound dilutions (or DMSO control) to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 6 days).
-
Viability Assessment: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the DMSO-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of AR and FASN Expression
This protocol is for assessing the protein levels of FASN and Androgen Receptor following this compound treatment.
Materials:
-
LNCaP cells
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-FASN, anti-AR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed LNCaP cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 0.1 µM and 0.5 µM) and a DMSO control for the specified time (e.g., 6 days).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Troubleshooting
-
Low this compound Activity: Ensure the compound is fully dissolved in DMSO and freshly diluted in media for each experiment. Check the passage number of LNCaP cells, as high-passage cells may exhibit altered phenotypes.
-
High Cell Death in Control: Verify that the final DMSO concentration is non-toxic (typically ≤ 0.1%). Ensure proper cell handling and sterile techniques.
-
Inconsistent Western Blot Results: Optimize antibody concentrations and incubation times. Ensure complete protein transfer and consistent loading.
Conclusion
This compound is a valuable research tool for investigating the role of FASN and lipid metabolism in prostate cancer. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments with LNCaP cells. The optimal concentration of this compound for inducing significant effects on cell growth and AR signaling in LNCaP cells typically ranges from 0.1 to 0.5 µM for treatment durations of around 6 days. Careful adherence to the outlined protocols will facilitate the generation of reliable and reproducible data.
References
Application Notes and Protocols for IPI-9119 in a Xenograft Mouse Model of Castration-Resistant Prostate Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metastatic castration-resistant prostate cancer (mCRPC) poses a significant clinical challenge, often driven by persistent androgen receptor (AR) signaling, including the expression of constitutively active AR splice variants like AR-V7.[1][2] A key metabolic feature of prostate cancer progression is the upregulation of de novo lipogenesis, primarily through the enzyme Fatty Acid Synthase (FASN).[3] IPI-9119 is a potent and selective irreversible inhibitor of FASN.[4][5] By targeting FASN, this compound disrupts lipid metabolism, which in turn downregulates both full-length AR (AR-FL) and AR-V7, offering a promising therapeutic strategy for CRPC. These application notes provide detailed protocols for utilizing this compound in preclinical CRPC xenograft mouse models using the 22Rv1 and LNCaP-95 cell lines, which are known to express both AR-FL and AR-V7.
Data Presentation
Table 1: In Vivo Efficacy of this compound on 22Rv1 CRPC Xenograft Tumor Growth
| Treatment Group | Dosing and Administration | Duration of Treatment | Tumor Growth Inhibition (%) | p-value | Reference |
| Vehicle Control | Subcutaneous osmotic pump | 28 days | - | - | |
| This compound | 100 mg/mL via s.c. osmotic pump (0.5 µL/h) | 28 days | 35% | < 0.0056 |
Table 2: In Vivo Efficacy of this compound on LNCaP-95 CRPC Xenograft Tumor Growth
| Treatment Group | Dosing and Administration | Duration of Treatment | Average Tumor Volume (fold change from initial) | p-value | Reference |
| Vehicle Control | Subcutaneous osmotic pump | 28 days | ~12.5 | - | |
| This compound | 100 mg/mL via s.c. osmotic pump | 28 days | ~7.5 | 0.0016 |
Experimental Protocols
Protocol 1: Cell Culture of CRPC Cell Lines (22Rv1 and LNCaP-95)
-
Cell Line Information:
-
22Rv1: Human prostate carcinoma epithelial cell line derived from a xenograft that relapsed after castration. Expresses both AR-FL and AR-V7.
-
LNCaP-95: An androgen-independent subline of LNCaP cells that expresses high levels of AR-FL and AR-V7.
-
-
Culture Medium:
-
22Rv1: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
LNCaP-95: RPMI-1640 medium supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.
-
-
Culturing Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 70-80% confluency.
-
For 22Rv1 cells, which can adhere loosely in clusters initially, allow them to stabilize and spread out over 4-5 days after thawing.
-
Protocol 2: Establishment of CRPC Xenograft Mouse Models
-
Animal Model:
-
Use male immunodeficient mice (e.g., BALB/c nude, SCID, or NOD-scid). For LNCaP-95 xenografts, castrated male mice should be used.
-
-
Cell Preparation for Injection:
-
Harvest cells during their exponential growth phase.
-
Resuspend viable cells in a sterile solution of PBS or culture medium mixed 1:1 with Matrigel.
-
-
Subcutaneous Injection:
-
Inject 3 x 10^6 to 5 x 10^6 22Rv1 cells in a volume of 100-200 µL into the right flank of each mouse.
-
For LNCaP-95 cells, inject a similar cell concentration into castrated mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable volume of approximately 100-150 mm³ before initiating treatment.
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor animal body weight and overall health 2-3 times per week. Euthanize animals if tumor volume exceeds 2000 mm³, or if there is significant weight loss (>20%) or other signs of distress.
-
Protocol 3: Administration of this compound via Osmotic Pump
-
This compound Formulation:
-
For in vivo studies, this compound can be resuspended for delivery via an osmotic pump. One study used a concentration of 100 mg/mL.
-
-
Osmotic Pump Implantation:
-
Use subcutaneous osmotic pumps (e.g., ALZET®) for continuous infusion.
-
A study on 22Rv1 and LNCaP-95 xenografts used a constant infusion rate of 0.5 µL/h for 28 days.
-
Follow the manufacturer's instructions for priming and surgical implantation of the osmotic pumps. Anesthetize the mice prior to the procedure.
-
-
Treatment Groups:
-
Vehicle Control Group: Mice implanted with osmotic pumps containing the vehicle solution.
-
This compound Treatment Group: Mice implanted with osmotic pumps containing the this compound solution.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting for AR and AR-V7).
-
Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Mandatory Visualizations
Caption: this compound inhibits FASN, leading to reduced AR signaling and tumor growth.
Caption: Workflow for this compound efficacy testing in a CRPC xenograft model.
References
- 1. Isolation and Characterization of Castration-Resistant Prostate Cancer LNCaP95 Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IPI-9119 In Vivo Administration
These application notes provide detailed protocols for the in vivo administration of IPI-9119, a potent and irreversible inhibitor of Fatty Acid Synthase (FASN), for preclinical research in oncology, particularly in castration-resistant prostate cancer (CRPC) models.
Overview
This compound is a selective inhibitor of FASN, a key enzyme in the de novo lipogenesis pathway, which is often upregulated in cancer cells.[1][2][3][4] Inhibition of FASN by this compound leads to a reduction in the expression of the androgen receptor (AR) and its splice variants, such as AR-V7, through the induction of endoplasmic reticulum (ER) stress.[1] This mechanism makes this compound a valuable tool for studying lipid metabolism in cancer and for evaluating novel therapeutic strategies against CRPC.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Value | Cell Lines/Model | Source |
| In Vitro IC50 | 0.3 nM | Purified Human FASN | |
| Cellular Occupancy IC50 | ~10 nM | HCT-116 | |
| Effective In Vitro Concentration | 0.05 - 5 µM | LNCaP, 22Rv1, LNCaP-95 | |
| In Vivo Administration Route | Subcutaneous (SC) Pump Infusion | CRPC Xenograft Mouse Models | |
| In Vivo Dose & Schedule | 100 mg/mL solution at 0.5 µL/h for 28 days | LNCaP-95 Xenografts | |
| Alternative In Vivo Route & Dose | Single oral dose of 200 mg/kg (PK/PD) or 200 mg/kg BID for 10 days (efficacy) | HCT-116 Xenografts |
Signaling Pathway
This compound inhibits FASN, leading to a disruption in lipid metabolism and inducing ER stress. This, in turn, suppresses the expression of both full-length androgen receptor (AR-FL) and its splice variant AR-V7, ultimately inhibiting tumor growth in castration-resistant prostate cancer models.
Caption: this compound signaling pathway in CRPC.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of this compound for subcutaneous administration using a solvent-based formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The volumetric ratio of DMSO to PEG300 should be 1:4. Mix thoroughly by vortexing.
-
Add Tween-80 to the mixture. The volumetric ratio of the DMSO/PEG300 mixture to Tween-80 should be 10:1. Mix until the solution is clear.
-
Add Saline to the final desired volume. The final volume of saline will be approximately 45% of the total volume.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare the working solution fresh on the day of use.
In Vivo Efficacy Study in a CRPC Xenograft Model
This protocol outlines the administration of this compound to tumor-bearing mice using subcutaneous osmotic pumps.
Materials and Animals:
-
Male immunodeficient mice (e.g., NSG or NOD/SCID)
-
CRPC cells (e.g., LNCaP-95)
-
Matrigel
-
ALZET osmotic pumps (e.g., Model 2004, for 28-day infusion)
-
This compound formulation (prepared as in Protocol 4.1)
-
Surgical tools for pump implantation
-
Calipers for tumor measurement
Experimental Workflow:
Caption: Experimental workflow for in vivo efficacy study.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of CRPC cells (e.g., 1-2 x 10^6 cells) mixed with Matrigel into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Pump Preparation and Implantation:
-
Fill ALZET osmotic pumps with the this compound formulation (for the treatment group) or the vehicle control (for the control group) according to the manufacturer's instructions.
-
Surgically implant the osmotic pumps subcutaneously on the dorsal side of the mice.
-
-
Treatment and Monitoring:
-
The pumps will deliver the compound continuously at a specified rate (e.g., 0.5 µL/h for 28 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Study Endpoint: At the end of the treatment period (e.g., 28 days), or when tumors reach a predetermined endpoint, euthanize the mice and collect tumors for further analysis.
-
Data Analysis: Analyze the tumor growth inhibition data and assess any treatment-related toxicity by monitoring body weight changes.
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for researchers utilizing this compound in in vivo studies. Adherence to these methodologies will facilitate the generation of robust and reproducible data for the investigation of FASN inhibition in cancer biology and drug development.
References
- 1. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer. | Loda Lab [lodalab.weill.cornell.edu]
- 4. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with IPI-9119 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing cell viability following treatment with IPI-9119, a potent and selective inhibitor of Fatty Acid Synthase (FASN). The provided protocols and data are intended to aid in the research and development of novel cancer therapeutics.
Introduction to this compound
This compound is a small molecule inhibitor that targets FASN, a key enzyme in the de novo synthesis of fatty acids.[1] Upregulation of FASN is a known metabolic hallmark of various cancers, including castration-resistant prostate cancer (CRPC), where it plays a crucial role in providing lipids for membrane synthesis, energy storage, and signaling molecules.[2][3]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of FASN, which leads to a cascade of cellular events culminating in reduced cancer cell viability.[2] By blocking FASN, this compound induces a significant metabolic reprogramming within cancer cells.[1] This disruption of lipid metabolism triggers an endoplasmic reticulum (ER) stress response, specifically activating the PERK/eiF2α signaling pathway. The induction of ER stress contributes to a global reduction in protein synthesis, including the downregulation of key oncogenic proteins.
In the context of prostate cancer, a critical effect of this compound is the suppression of both full-length androgen receptor (AR-FL) and its constitutively active splice variant, AR-V7. Both AR-FL and AR-V7 are pivotal drivers of CRPC progression and resistance to therapy. The inhibition of FASN by this compound ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Data: Effect of this compound on Prostate Cancer Cell Viability
The following table summarizes the dose-dependent effect of this compound on the growth of various prostate cancer cell lines after a 6-day treatment period. Data is presented as the mean number of viable cells relative to a DMSO control.
| Cell Line | This compound Concentration (µM) | % Viable Cells (vs. DMSO control) |
| LNCaP | 0.1 | ~80% |
| 0.5 | ~40% | |
| 1 | ~20% | |
| 22Rv1 | 0.1 | ~75% |
| 0.5 | ~30% | |
| 1 | ~15% | |
| LNCaP-95 | 0.1 | ~70% |
| 0.5 | ~25% | |
| 1 | ~10% |
Experimental Protocols
MTT Cell Viability Assay
This protocol is designed to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Caption: Workflow for the MTT cell viability assay.
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., LNCaP, 22Rv1, LNCaP-95)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding: Seed approximately 35,000 cells per well in a 96-well plate with 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 6 days for chronic exposure studies).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent to each well to dissolve the crystals.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells. Calculate cell viability as a percentage of the vehicle-treated control.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. The "add-mix-measure" format is simple and suitable for high-throughput screening.
Caption: Workflow for the CellTiter-Glo® assay.
-
Opaque-walled 96-well or 384-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Luminometer
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of this compound dilutions to the wells. Include vehicle control (DMSO) and untreated cell wells.
-
Incubation: Incubate the plate for the chosen treatment duration.
-
Reagent Preparation and Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Cell Lysis and Signal Generation: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the luminescence of the background wells (medium and reagent only) from the experimental wells. Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. When fat goes down, prostate cancer is on the ropes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Apoptosis in Cells Treated with IPI-926: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to detecting and quantifying apoptosis in cells treated with IPI-926 (Saridegib), a potent inhibitor of the Hedgehog signaling pathway. The protocols outlined below are essential for researchers investigating the pro-apoptotic effects of IPI-926 in various cancer models.
IPI-926 is a second-generation Smoothened (SMO) antagonist that has demonstrated anti-tumor activity in preclinical and clinical studies.[1][2] Its mechanism of action involves the disruption of the Hedgehog signaling cascade, a pathway crucial for embryonic development and often aberrantly activated in various cancers.[3][4] Inhibition of this pathway by IPI-926 can lead to the induction of programmed cell death, or apoptosis, in cancer cells.
This document offers detailed methodologies for key apoptosis assays, presents a framework for data analysis, and visualizes the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of IPI-926-induced apoptosis.
Data Presentation
The following tables summarize representative quantitative data on apoptosis induction following treatment with a Hedgehog pathway inhibitor. This data is illustrative and should be adapted based on experimental findings with IPI-926 in the specific cell line and conditions being investigated.
Table 1: Dose-Dependent Induction of Apoptosis by a Hedgehog Pathway Inhibitor (48-hour treatment)
| Concentration (nM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 3.5 ± 0.8 | 2.1 ± 0.5 | 5.6 ± 1.3 |
| 10 | 8.2 ± 1.5 | 4.3 ± 0.9 | 12.5 ± 2.4 |
| 50 | 15.7 ± 2.1 | 8.9 ± 1.2 | 24.6 ± 3.3 |
| 100 | 25.4 ± 3.2 | 15.6 ± 2.5 | 41.0 ± 5.7 |
Table 2: Time-Course of Apoptosis Induction by a Hedgehog Pathway Inhibitor (at 50 nM)
| Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 | 3.2 ± 0.7 | 1.9 ± 0.4 | 5.1 ± 1.1 |
| 12 | 6.8 ± 1.1 | 3.5 ± 0.6 | 10.3 ± 1.7 |
| 24 | 12.5 ± 1.9 | 7.2 ± 1.0 | 19.7 ± 2.9 |
| 48 | 15.7 ± 2.1 | 8.9 ± 1.2 | 24.6 ± 3.3 |
Table 3: Effect of a Hedgehog Pathway Inhibitor on Key Apoptotic Markers
| Treatment (48 hours) | Relative Caspase-3/7 Activity (Fold Change vs. Control) | Cleaved PARP / Total PARP Ratio (Densitometry) |
| Vehicle Control | 1.0 | 0.15 ± 0.04 |
| 50 nM Inhibitor | 3.8 ± 0.5 | 0.78 ± 0.12 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Annexin-Binding Buffer
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of IPI-926 for the indicated time. Include a vehicle-treated control.
-
Harvest both adherent and floating cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin-Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Be sure to include single-stain controls for proper compensation.
Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit (e.g., with FITC-dUTP)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or another nuclear counterstain
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and treat with IPI-926.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light, following the manufacturer's instructions.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the coverslips with PBS and mount them onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, Caspase-3 and Caspase-7.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar luminescent or colorimetric kit)
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer or spectrophotometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with IPI-926.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
PARP Cleavage Detection by Western Blot
Cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases is a classic indicator of apoptosis.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with IPI-926, then lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis. Quantify band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathway
Caption: IPI-926 induced apoptosis signaling pathway.
Experimental Workflow
References
- 1. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I Study of FOLFIRINOX Plus IPI-926, a Hedgehog Pathway Inhibitor, for Advanced Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Following IPI-9119 Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the effects of IPI-9119, a potent and selective Fatty Acid Synthase (FASN) inhibitor, on the cell cycle of cancer cells. The provided protocols offer detailed methodologies for conducting cell cycle analysis using flow cytometry.
Introduction
This compound is an investigational small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway that is often upregulated in various cancers, including prostate cancer.[1][2][3] Inhibition of FASN by this compound leads to a metabolic reprogramming that disrupts cancer cell growth and survival.[1][2] One of the key cellular responses to this compound treatment is the induction of cell cycle arrest, making cell cycle analysis a critical endpoint for evaluating its therapeutic potential.
Mechanism of Action: this compound and Cell Cycle Regulation
This compound exerts its effects on the cell cycle through a multi-faceted mechanism. By inhibiting FASN, this compound disrupts the synthesis of fatty acids, leading to a state of metabolic stress. This triggers the Endoplasmic Reticulum (ER) stress response, which in turn leads to a reduction in protein synthesis. This cascade of events ultimately impacts the expression and activity of key cell cycle regulators.
A significant consequence of FASN inhibition by this compound in prostate cancer is the downregulation of the Androgen Receptor (AR) signaling pathway, including the constitutively active AR-V7 splice variant. The AR pathway is a critical driver of prostate cancer cell proliferation, and its inhibition contributes to the observed cell cycle arrest. Specifically, this compound treatment has been shown to decrease the expression of Cyclin A2, a key regulator of the S phase. This leads to a reduction in the proportion of cells in the S phase and an accumulation of cells in the G0/G1 and sub-G1 (apoptotic) phases of the cell cycle.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following tables summarize the effects of this compound on the cell cycle distribution of various prostate cancer cell lines as determined by flow cytometry analysis of propidium iodide-stained cells.
Table 1: Effect of this compound on Cell Cycle Distribution in LNCaP Cells
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 Phase (%) |
| DMSO (Control) | - | 55.2 | 30.1 | 14.7 | 1.5 |
| This compound | 0.1 | 65.8 | 18.5 | 15.7 | 3.2 |
| This compound | 0.5 | 72.4 | 10.2 | 17.4 | 5.8 |
Table 2: Effect of this compound on Cell Cycle Distribution in 22Rv1 Cells
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 Phase (%) |
| DMSO (Control) | - | 50.1 | 35.8 | 14.1 | 2.1 |
| This compound | 0.1 | 60.3 | 22.4 | 17.3 | 4.5 |
| This compound | 0.5 | 68.7 | 12.9 | 18.4 | 8.9 |
Table 3: Effect of this compound on Cell Cycle Distribution in LNCaP-95 Cells
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 Phase (%) |
| DMSO (Control) | - | 48.9 | 38.2 | 12.9 | 1.8 |
| This compound | 0.1 | 58.1 | 25.6 | 16.3 | 3.7 |
| This compound | 0.5 | 65.4 | 15.3 | 19.3 | 7.6 |
Note: The data presented in these tables are representative examples and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Lines: LNCaP, 22Rv1, and LNCaP-95 prostate cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Plate cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM and 0.5 µM).
-
Treatment: Replace the culture medium with the medium containing the appropriate concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Harvesting: After treatment, aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA.
-
Collection: Collect the cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission using a 617/30 nm bandpass filter.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. Gate on single cells to exclude doublets and debris.
Mandatory Visualizations
Caption: this compound signaling pathway leading to cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. When fat goes down, prostate cancer is on the ropes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Combining IPI-9119 and Other Fatty Acid Synthase (FASN) Inhibitors with Anti-Cancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthase (FASN) is a key enzyme responsible for the de novo synthesis of fatty acids. In many cancers, FASN is overexpressed and has been identified as a metabolic oncogene crucial for tumor growth and survival.[1] Inhibition of FASN presents a promising therapeutic strategy in oncology. IPI-9119 is a potent and selective irreversible inhibitor of FASN.[2] These application notes provide an overview of the preclinical and clinical rationale for combining this compound and other FASN inhibitors with various anti-cancer agents, along with detailed protocols for key experimental assays.
Mechanism of Action of FASN Inhibitors
FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[3] In cancer cells, the upregulation of FASN provides lipids for membrane formation, energy storage, and signaling molecules. Inhibition of FASN by agents like this compound leads to a depletion of these essential lipids, which can induce cancer cell apoptosis and inhibit tumor growth.[2] The anti-tumor effects of FASN inhibition are thought to be mediated through the depletion of end-product fatty acids and the toxic accumulation of the FASN substrate, malonyl-CoA.[3]
FASN Signaling Pathway
The activity of FASN is regulated by various signaling pathways often dysregulated in cancer, including the PI3K/Akt/mTOR pathway. Growth factor signaling can lead to the upregulation of FASN expression and activity, promoting cancer cell proliferation and survival.
Preclinical and Clinical Combination Strategies
Combination with Androgen Receptor (AR) Signaling Inhibitors
In castration-resistant prostate cancer (CRPC), there is a strong rationale for combining FASN inhibitors with androgen receptor (AR) signaling inhibitors like enzalutamide. Inhibition of FASN has been shown to down-regulate both full-length AR and its splice variants, such as AR-V7, which are associated with resistance to AR-targeted therapies.
Preclinical Evidence: this compound and Enzalutamide
-
In Vitro: The combination of this compound and enzalutamide has demonstrated enhanced reduction in the growth of AR-V7-driven 22Rv1 prostate cancer cells compared to either agent alone.
-
In Vivo: In xenograft models of CRPC, this compound has been shown to reduce tumor growth and enhance the efficacy of enzalutamide.
| Combination | Cancer Type | Model System | Outcome |
| This compound + Enzalutamide | CRPC | 22Rv1 cell line | Enhanced cell growth reduction compared to single agents. |
| This compound + Enzalutamide | CRPC | Xenograft | Reduced tumor growth and enhanced enzalutamide efficacy. |
Combination with PARP Inhibitors
Preclinical data suggests a synergistic effect between FASN inhibitors and PARP inhibitors like olaparib in CRPC cell lines, indicating a potential role for this combination in tumors with or without BRCA1/2 mutations.
Preclinical Evidence: this compound and Olaparib
-
In Vitro: Combination treatment of this compound with olaparib showed an increased reduction of cell growth in CRPC cell lines.
| Combination | Cancer Type | Model System | Outcome |
| This compound + Olaparib | CRPC | Cell lines | Increased reduction of cell growth in vitro. |
Combination with Taxanes
Clinical studies have explored the combination of the FASN inhibitor TVB-2640 with taxanes (paclitaxel and docetaxel) in various solid tumors. The rationale is that FASN inhibition may sensitize cancer cells to the cytotoxic effects of microtubule-interfering agents.
Clinical Evidence: TVB-2640 and Paclitaxel
-
A Phase I study of TVB-2640 in combination with paclitaxel showed promising clinical activity in heavily pre-treated breast cancer patients.
-
Responses have been observed across multiple tumor types, including KRAS-mutant non-small cell lung cancer (NSCLC), ovarian, and breast cancer.
| Combination | Cancer Type | Phase | Outcome |
| TVB-2640 + Paclitaxel | Advanced Solid Tumors (including Breast) | Phase I | Confirmed partial responses and prolonged stable disease in heavily pre-treated patients. |
| TVB-2640 + Paclitaxel | NSCLC, Ovarian, Breast Cancer | Phase I | Partial response rate of 11% and disease control rate of 70%. |
Combination with Other Chemotherapeutic Agents
Preclinical studies have demonstrated the potential for combining FASN inhibitors with other classes of chemotherapy.
-
5-Fluorouracil (5-FU): The FASN inhibitor cerulenin has shown a schedule-dependent synergistic interaction with 5-FU in breast cancer cell lines, enhancing the efficacy of the antimetabolite treatment.
-
Carboplatin: The ACC (a key enzyme in fatty acid synthesis) inhibitor ND-646, when combined with carboplatin, markedly suppressed lung tumor growth in preclinical models of NSCLC.
| Combination | Cancer Type | Model System | Outcome |
| Cerulenin + 5-FU | Breast Cancer | Cell lines | Synergistic enhancement of 5-FU efficacy. |
| ND-646 + Carboplatin | NSCLC | Xenograft | Markedly suppressed tumor growth. |
Experimental Workflow for Combination Studies
A general workflow for evaluating the combination of a FASN inhibitor with another anti-cancer agent is outlined below.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of FASN inhibitors alone and in combination with other anti-cancer agents on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound or other FASN inhibitor
-
Combination anti-cancer agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the FASN inhibitor and the combination agent in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the single agents or their combination at various concentrations. Include wells with untreated cells as a control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT stock solution to each well.
-
Incubate at 37°C for 4 hours.
-
Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.
-
Incubate at 37°C for 4 hours or until the formazan is completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blotting for Protein Expression Analysis
This protocol is for assessing the effect of FASN inhibitor combinations on the expression of key proteins in relevant signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against FASN, p-Akt, Akt, PARP, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells by adding 1X SDS sample buffer.
-
Sonicate for 10–15 seconds to complete cell lysis and shear DNA.
-
Heat the samples to 95–100°C for 5 minutes.
-
Separate protein lysates (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of a FASN inhibitor in combination with another anti-cancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
FASN inhibitor formulation for in vivo use
-
Combination anti-cancer agent formulation
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, FASN inhibitor alone, combination agent alone, combination of both).
-
Administer the treatments according to the desired schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor volume and body weight of the mice 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate tumor growth inhibition (TGI).
Conclusion
The combination of FASN inhibitors like this compound with other anti-cancer agents represents a promising therapeutic strategy for a variety of malignancies. The preclinical and emerging clinical data support further investigation into these combinations. The provided protocols offer a framework for researchers to evaluate the efficacy and mechanisms of action of such combination therapies in a laboratory setting. Careful design of these studies will be crucial for the successful clinical translation of FASN inhibitor-based combination therapies.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
Troubleshooting & Optimization
unexpected off-target effects of IPI-9119 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of IPI-9119 in experimental settings. The information is tailored for researchers, scientists, and drug development professionals to address potential issues and clarify observations related to the compound's effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective irreversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] It acts by acylating the catalytic serine in the thioesterase domain of FASN.[3] FASN is responsible for catalyzing the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2][4] By inhibiting FASN, this compound disrupts the production of fatty acids required for membrane biogenesis, energy storage, and protein modification, which are crucial for rapidly proliferating cancer cells.
Q2: I'm observing effects on the Androgen Receptor (AR) pathway. Is this an off-target effect?
The effects of this compound on the Androgen Receptor (AR) pathway are considered a downstream consequence of its on-target FASN inhibition, rather than a direct off-target effect. Inhibition of FASN leads to a metabolic reprogramming that induces endoplasmic reticulum (ER) stress. This ER stress response, in turn, leads to reduced protein synthesis, which includes a reduction in the expression of both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7. Therefore, the observed impact on AR signaling is an expected outcome of this compound's mechanism of action in relevant cell types like castration-resistant prostate cancer (CRPC) cells.
Q3: My experimental results show cell cycle arrest and apoptosis. Is this consistent with the known effects of this compound?
Yes, these are expected on-target effects. By inhibiting FASN, this compound deprives cancer cells of the necessary lipids for growth and survival. This leads to the induction of cell cycle arrest, typically with an increase in the G0/G1 and sub-G1 phases and a decrease in the S-phase, and ultimately triggers apoptosis. These effects have been observed in various cancer cell lines, particularly those sensitive to FASN inhibition.
Q4: How selective is this compound? Are there any known off-target activities?
This compound is reported to be a highly selective inhibitor of FASN. One study notes that it shows over 400-fold selectivity against several other serine hydrolases. The available literature emphasizes its high selectivity with negligible off-target activity. However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. If you suspect off-target effects, it is crucial to include appropriate controls in your experiments.
Troubleshooting Guide
Issue 1: Inconsistent results or lack of efficacy in my cell line.
-
Possible Cause 1: Low FASN expression. The efficacy of this compound is dependent on the expression and activity of FASN in the chosen cell line. Cells with low FASN expression may be less sensitive to the inhibitor.
-
Troubleshooting Step: Verify the FASN expression level in your cell line of interest via Western Blot or qPCR and compare it to sensitive cell lines reported in the literature (e.g., LNCaP, 22Rv1).
-
-
Possible Cause 2: Exogenous lipid uptake. Cells may be compensating for the inhibition of de novo lipogenesis by taking up lipids from the culture medium.
-
Troubleshooting Step: The anti-tumor effect of this compound has been shown to be preserved in culture medium with whole serum compared to lipid-reduced serum. However, as a control, you can try culturing cells in a lipid-depleted serum to see if the compound's efficacy is enhanced.
-
-
Possible Cause 3: Palmitate rescue. The effects of this compound can be rescued by the addition of exogenous palmitate, confirming that the observed effects are due to on-target FASN inhibition.
-
Troubleshooting Step: To confirm on-target activity in your system, perform a rescue experiment by adding exogenous palmitate to the culture medium and observe if it reverses the effects of this compound.
-
Issue 2: Observing unexpected cellular phenotypes not described in the literature.
-
Possible Cause: High inhibitor concentration. Using this compound at concentrations significantly higher than the reported IC50 values may lead to off-target effects.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your cell line. Stick to the lowest effective concentration to minimize the risk of off-target effects.
-
-
Possible Cause: Unique genetic background of the cell line. The specific genetic and metabolic context of your experimental model might lead to unique responses.
-
Troubleshooting Step: Consider using FASN knockout cells as a negative control. This compound has been shown to have no growth inhibition in FASN KO prostate cancer cells, which can help confirm if the observed phenotype is FASN-dependent.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 | Reference |
| Biochemical Assay | Human Purified FASN | 0.3 nM | |
| Cellular Occupancy Assay | FASN | ~10 nM |
Table 2: Cellular Effects of this compound in Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration | Duration | Effect | Reference |
| LNCaP, 22Rv1, LNCaP-95 | 0.1 - 0.5 µM | 6 days | Inhibition of cell growth, induction of cell cycle arrest and apoptosis | |
| LNCaP, C4-2 | Not specified | Not specified | Decreased AR-FL protein levels | |
| LNCaP-95, 22Rv1 | Not specified | Not specified | Reduced expression of AR-V7 |
Experimental Protocols
Protocol 1: Cell Growth Assay
-
Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 6 days).
-
Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet staining.
-
Data Analysis: Normalize the results to the DMSO-treated control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blot for FASN and AR
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against FASN, AR-FL, AR-V7, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Cycle Analysis
-
Cell Harvest: Following treatment with this compound, harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
Visualizations
Caption: Mechanism of action of this compound on FASN.
Caption: Downstream effects of this compound on the AR pathway.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pathogenetic, Prognostic, and Therapeutic Role of Fatty Acid Synthase in Human Hepatocellular Carcinoma [frontiersin.org]
Technical Support Center: Optimizing Oral Bioavailability of IPI-9119 in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the Fatty Acid Synthase (FASN) inhibitor, IPI-9119, in mouse models.
Frequently Asked Questions (FAQs)
Q1: Is this compound orally bioavailable in mice?
A1: Yes, this compound is orally bioavailable in mice.[1] Studies have shown that a single oral dose of 200 mg/kg can achieve sufficient plasma concentrations to completely and sustainably block FASN activity in tumor xenografts.[1] However, achieving and maintaining therapeutic concentrations for anti-tumor efficacy with oral dosing can be challenging.
Q2: Why are subcutaneous osmotic pumps often used for this compound administration in preclinical studies if it's orally active?
A2: While orally active, maintaining consistent and sustained plasma concentrations of this compound is critical for its anti-tumor effects. Oral administration can lead to peaks and troughs in drug levels. Subcutaneous osmotic pumps provide continuous infusion, ensuring steady-state drug exposure, which appears to be more effective for tumor growth inhibition in xenograft models.[2]
Q3: What are the known solubility characteristics of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (with ultrasonic assistance).[3] Its solubility in aqueous media is limited, which is a common challenge for oral drug delivery.
Q4: What are some suggested starting formulations for oral gavage of this compound in mice?
A4: Based on common practices for poorly soluble compounds and information from suppliers, several vehicle systems can be considered. It is crucial to ensure the final formulation is a clear solution or a stable, uniform suspension. Suggested formulations include:
-
PEG-based vehicle: A solution of Polyethylene glycol 300 (PEG300), Tween-80, and saline.[3]
-
Cyclodextrin-based vehicle: A solution utilizing sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline to enhance solubility.
-
Oil-based vehicle: A suspension or solution in corn oil.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no detectable plasma levels of this compound after oral gavage. | Poor Solubility/Dissolution: The compound may be precipitating in the gastrointestinal (GI) tract before it can be absorbed. | 1. Optimize Formulation: Experiment with different vehicle compositions (see FAQ A4 and Protocol 1). Consider micronization or nanosizing of the drug powder to increase surface area. 2. Solubility Enhancement: Utilize solubility enhancers like cyclodextrins or formulate as a self-emulsifying drug delivery system (SEDDS). |
| Improper Gavage Technique: Incorrect administration can lead to dosing errors or aspiration. | 1. Verify Technique: Ensure proper training and technique for oral gavage in mice. 2. Dose Volume: Use appropriate dosing volumes for the size of the mouse (typically 5-10 mL/kg). | |
| Pharmacodynamic (PD) effect observed (e.g., FASN inhibition in tumor), but no anti-tumor efficacy. | Sub-therapeutic Exposure: Plasma concentrations may be reaching a level sufficient to inhibit the FASN enzyme but are not sustained long enough or at a high enough level to induce cancer cell death and tumor regression. | 1. Increase Dosing Frequency: Move from once-daily (QD) to twice-daily (BID) dosing to reduce the time plasma levels are below the therapeutic threshold. 2. Increase Dose: Carefully escalate the dose while monitoring for toxicity. A dose of 200 mg/kg has been used in mice. 3. Consider Continuous Infusion: If oral dosing fails to produce efficacy, subcutaneous osmotic pumps may be necessary to validate the anti-tumor activity of this compound in your model. |
| Rapid Metabolism: The drug may be quickly cleared from circulation due to first-pass metabolism in the liver. | 1. Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the half-life (t½), Cmax, and Tmax of this compound with your chosen oral formulation. 2. Combination Therapy: Investigate co-administration with inhibitors of relevant metabolic enzymes, if known, though this adds complexity to the study. | |
| High variability in plasma concentrations between mice. | Inconsistent Formulation: The drug may not be uniformly suspended or fully dissolved in the vehicle, leading to inconsistent dosing. | 1. Ensure Homogeneity: If using a suspension, ensure it is vigorously and consistently vortexed before and between dosing each animal. 2. Prepare Fresh Formulations: Prepare formulations fresh daily to avoid potential degradation or precipitation over time. |
| Physiological Differences: Factors like food in the stomach can affect drug absorption. | 1. Standardize Fasting: Implement a consistent fasting period (e.g., 4-6 hours) before dosing to standardize GI conditions. Note that prolonged fasting can alter mouse metabolism. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol provides a starting point for preparing a solution of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use an ultrasonic bath to aid dissolution if necessary.
-
Vehicle Preparation (Example for a final concentration of 2.08 mg/mL):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.
-
-
Final Formulation: The resulting clear solution will have a final concentration of 2.08 mg/mL. This can be adjusted by modifying the initial stock concentration and vehicle ratios.
-
Administration: Administer to mice via oral gavage at the desired volume-to-weight ratio (e.g., 10 mL/kg for a 20.8 mg/kg dose).
Protocol 2: Pilot Pharmacokinetic (PK) Study Design
This protocol outlines a basic design for assessing the oral pharmacokinetics of this compound in mice.
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) of a given this compound formulation.
Procedure:
-
Animal Groups:
-
Group 1 (Intravenous): 3-5 mice per time point. Administer a low dose of this compound (e.g., 1-2 mg/kg) formulated in a suitable IV vehicle via tail vein injection. This group is essential for determining absolute bioavailability.
-
Group 2 (Oral): 3-5 mice per time point. Administer the desired oral dose of this compound (e.g., 20 mg/kg) using the formulation from Protocol 1.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or submandibular bleed) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predetermined time points.
-
Suggested Time Points: Pre-dose (0), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.
-
-
Plasma Processing: Immediately process blood samples by centrifugation to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate PK parameters and determine the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Workflow for oral administration and evaluation of this compound in mice.
Caption: Troubleshooting logic for improving this compound oral efficacy.
References
IPI-9119 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IPI-9119. The information provided addresses common challenges, with a particular focus on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound is a hydrophobic molecule and, as such, has very low solubility in aqueous solutions. Direct dissolution in buffers like Phosphate Buffered Saline (PBS) will likely result in precipitation or an insoluble suspension. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful, water-miscible organic solvent capable of dissolving many difficult compounds.[1]
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture medium. What is happening?
A3: This is a common issue when working with hydrophobic compounds. The high concentration of salts, proteins, and other components in cell culture media can cause the compound to "salt out" and precipitate, even if it was fully dissolved in the DMSO stock. The final concentration of DMSO in your culture medium should also be kept low (ideally ≤ 0.5%) to avoid solvent-induced toxicity.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving solubility problems with this compound in your experiments.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or cell culture medium.
Possible Causes:
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The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
"Salting out" effect due to high ionic strength of the medium.
-
Rapid change in solvent polarity upon dilution.
Solutions:
-
Lower the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if your experimental design allows.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Use of Co-solvents and Surfactants (for in vitro assays): For in vitro assays, consider the use of solubilizing agents. It's crucial to first test the effect of these agents on your specific experimental system.
-
Pluronic F-68: A non-ionic surfactant that can aid in solubilizing hydrophobic compounds.
-
Tween-80: Another non-ionic detergent that can be used.[2]
-
-
Vortexing during Dilution: Vortex the aqueous solution while adding the this compound stock solution to ensure rapid and uniform mixing.
Issue 2: The this compound solution appears cloudy or forms a precipitate over time.
Possible Causes:
-
The compound is slowly coming out of solution at the experimental temperature.
-
Interaction with components in the cell culture medium, such as proteins in fetal bovine serum (FBS).
-
Evaporation of the medium, leading to an increase in compound concentration.
Solutions:
-
Prepare Fresh Working Solutions: Do not store dilute aqueous solutions of this compound. Prepare them fresh for each experiment.
-
Reduce Serum Concentration: If possible for your cell type, try reducing the percentage of FBS in your culture medium, as hydrophobic compounds can bind to albumin.
-
Ensure Proper Humidification: Maintain proper humidity in your incubator to prevent evaporation from culture plates.
Quantitative Data Summary
| Solvent/Vehicle | Solubility/Working Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High (enables high-concentration stock solutions) | Recommended for initial stock solution preparation. |
| In vivo formulation 1 | 20% 1-methyl-2-pyrrolidinone in 0.1 M sodium phosphate buffer, pH 8 | Used for delivery via osmotic pumps in animal studies.[3] |
| In vivo formulation 2 | Not specified, but uses DMSO, PEG300, Tween 80, and ddH2O | A common formulation strategy for hydrophobic compounds. |
| In vivo formulation 3 | Not specified, but uses DMSO and corn oil | An alternative formulation for in vivo delivery. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
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Anhydrous, sterile DMSO
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve a 10 mM concentration. c. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. d. Visually inspect the solution to ensure there are no visible particulates. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution. b. Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you could first dilute the 10 mM stock 1:100 in medium (to get 100 µM) and then dilute this intermediate solution 1:10 in your final volume of medium. c. Vortex or gently mix the solution immediately after adding the compound at each dilution step. d. Use the final working solution immediately.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Workflow for preparing this compound working solutions.
Caption: Simplified signaling pathway of this compound.
References
inconsistent results with IPI-9119 in replicate experiments
Welcome to the technical support center for IPI-9119. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of their experiments involving this potent and selective Fatty Acid Synthase (FASN) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, selective, and irreversible inhibitor of Fatty Acid Synthase (FASN).[1][2] Its primary mechanism involves blocking the synthesis of fatty acids, which leads to a cascade of downstream effects in cancer cells. These include metabolic reprogramming, induction of endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[3][4] Notably, this compound has been shown to down-regulate the androgen receptor (AR) signaling pathway, affecting both full-length AR and its splice variants like AR-V7, which are crucial in castration-resistant prostate cancer (CRPC).[5]
Q2: In which cancer models has this compound shown efficacy?
A2: this compound has demonstrated significant anti-tumor activity in various preclinical cancer models, with a strong emphasis on castration-resistant prostate cancer (CRPC). It has been shown to inhibit the growth of CRPC xenografts and human mCRPC-derived organoids. The inhibitor is effective in cell lines expressing both full-length androgen receptor (AR-FL) and splice variants like AR-V7.
Q3: What is the recommended storage and handling for this compound?
A3: For long-term storage, the solid form of this compound should be kept at -20°C for up to two years. For stock solutions, it is recommended to store them at -80°C and use within six months, or at -20°C for one month. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use. To avoid degradation, repeated freeze-thaw cycles of stock solutions should be minimized.
Troubleshooting Guide for Inconsistent Results
Researchers may occasionally encounter variability in replicate experiments with this compound. This guide addresses potential sources of inconsistency and provides actionable troubleshooting steps.
Problem 1: High variability in cell viability or IC50 values between experiments.
This is a common issue that can arise from several factors related to the compound, the cells, or the assay itself.
| Potential Cause | Troubleshooting Recommendation |
| Compound Instability/Precipitation | This compound has limited aqueous solubility. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and low enough to not affect the cells. Visually inspect for any precipitation in the media, especially at higher concentrations. Prepare fresh dilutions from a validated stock solution for each experiment. |
| Inconsistent Cell Health and Density | Use cells that are in the logarithmic growth phase and have a consistent passage number. Seed cells at a uniform density across all wells and plates, as confluency can significantly impact the response to treatment. |
| Variability in Treatment Duration | At lower concentrations (e.g., 0.05 µM), the inhibitory effect on FASN activity can be variable over longer incubation periods (e.g., 6 days). For more consistent results, consider using a slightly higher concentration (e.g., 0.1 µM) or a shorter treatment duration if the experimental design allows. |
| Serum Lot-to-Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of lipids, which might influence the cellular response to a FASN inhibitor. If possible, use a single, validated lot of FBS for a series of experiments or consider using lipid-reduced serum to minimize this variable. |
| Assay-Specific Issues | Ensure that the chosen viability assay (e.g., MTT, CellTiter-Glo) is not affected by this compound or the vehicle. Run appropriate controls, including vehicle-only and untreated cells. |
Problem 2: Inconsistent results in Western blotting for downstream targets (e.g., AR, FASN).
Variability in protein expression can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Lysis and Protein Extraction | Ensure complete cell lysis to solubilize all proteins. Use appropriate protease and phosphatase inhibitors in your lysis buffer. |
| Variability in Treatment and Harvest Time | The cellular response to this compound is time-dependent. Harvest all samples at the exact same time point post-treatment. A time-course experiment can help identify the optimal window for observing changes in target protein levels. |
| Loading Inconsistencies | Perform a total protein quantification (e.g., BCA assay) and load equal amounts of protein for each sample. Always normalize to a stable housekeeping protein (e.g., β-actin, GAPDH) to correct for any loading variations. |
| Antibody Performance | Use a validated antibody for your target protein. Titrate the antibody to determine the optimal concentration that gives a strong signal with minimal background. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (Biochemical) | 0.3 nM | In vitro FASN biochemical assay | |
| IC50 (Cellular Occupancy) | ~10 nM | Cellular FASN occupancy assay | |
| Effective Concentration (Cell Growth Inhibition) | 0.1 - 0.5 µM | Prostate cancer cell lines (e.g., LNCaP, 22Rv1) |
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration | Effect | Reference |
| Prostate Cancer Cells | 0.1 - 0.5 µM | Reduced proportion of S-phase cells, increased G0/G1 and sub-G1 phases |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5% and consistent across all wells.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for AR and FASN
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Treatment and Lysis: Treat cells with this compound as described above. After the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., AR, FASN, β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Perform densitometric analysis of the bands and normalize the target protein levels to the housekeeping protein.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. When fat goes down, prostate cancer is on the ropes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer. | Loda Lab [lodalab.weill.cornell.edu]
IPI-9119 degradation and stability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of IPI-9119. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term storage, this compound should be stored as a solid at -80°C. Under these conditions, it is reported to be stable for up to 6 months. For short-term storage, -20°C for up to 1 month is also acceptable.[1]
Q2: I have prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?
Q3: Can I store my this compound stock solution at -20°C?
A3: While the solid compound can be stored at -20°C for up to a month, it is highly recommended to store stock solutions at -80°C to ensure maximum stability and prevent degradation.[1]
Q4: What are the potential signs of this compound degradation?
A4: Signs of degradation may not be visually apparent. The primary indicator of potential degradation is a decrease or loss of its inhibitory activity in your experimental model. If you observe inconsistent or diminished effects of this compound, such as a reduced impact on cell growth or downstream signaling pathways, degradation should be considered a possible cause.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially related to its stability and handling.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no biological activity of this compound in my assay. | 1. Degradation due to improper storage: The compound may have been stored at an incorrect temperature or for an extended period. 2. Repeated freeze-thaw cycles: Aliquoting of stock solutions was not performed, leading to degradation. 3. Incorrect solvent or concentration: The solvent used may not be appropriate, or there might be an error in the concentration calculation. | 1. Verify storage conditions: Ensure that this compound has been stored according to the recommendations (-80°C for long-term). 2. Use a fresh aliquot or new vial: If degradation is suspected, use a fresh, unopened vial of this compound or a new aliquot of the stock solution. 3. Confirm solution preparation: Double-check all calculations and ensure the correct solvent was used. It is advisable to prepare a fresh stock solution. 4. Perform a stability check: If problems persist, consider performing a quality control check on your compound stock using a suitable analytical method like HPLC or LC-MS (see Experimental Protocols section). |
| High variability in experimental results between different batches or time points. | 1. Inconsistent handling of this compound: Variations in the preparation of working solutions or storage of aliquots. 2. Age of stock solution: Using stock solutions of different ages may contribute to variability. | 1. Standardize protocols: Ensure all users follow a standardized protocol for preparing and handling this compound solutions. 2. Use freshly prepared solutions: For critical experiments, prepare fresh working solutions from a recently prepared and properly stored stock solution. |
| Unexpected off-target effects observed. | 1. Presence of degradation products: Degraded this compound may have different biological activities. 2. Contamination: The stock solution or compound may be contaminated. | 1. Confirm compound purity: If possible, check the purity of your this compound stock using analytical methods. 2. Use a fresh, high-purity batch: Purchase a new batch of this compound from a reputable supplier. |
Experimental Protocols
Protocol: General Method for Assessing Small Molecule Stability using HPLC-UV
This protocol provides a general framework for assessing the stability of this compound. Specific parameters such as the mobile phase, column, and wavelength may need to be optimized.
Objective: To determine the purity and concentration of this compound in a stock solution over time.
Materials:
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This compound stock solution
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
HPLC-grade water
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Formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Methodology:
-
Preparation of Standards: Prepare a calibration curve using a fresh, high-purity standard of this compound at several known concentrations.
-
Initial Analysis (Time 0):
-
Dilute an aliquot of your this compound stock solution to a concentration that falls within the range of your calibration curve.
-
Inject the diluted sample and the standards into the HPLC system.
-
Develop a suitable gradient elution method to achieve good peak separation.
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Record the peak area and retention time for this compound.
-
Determine the initial concentration and purity of your stock solution.
-
-
Storage: Store your stock solution under the desired conditions (e.g., -80°C, -20°C, 4°C).
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6 months), remove an aliquot of the stored stock solution.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Prepare the sample for HPLC analysis as in step 2.
-
Analyze the sample and compare the peak area and retention time to the initial analysis and the calibration curve.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor for the appearance of new peaks, which may indicate the formation of degradation products.
-
A significant decrease in the main peak area or the appearance of new peaks suggests degradation.
-
Visualizations
Caption: this compound inhibits FASN, leading to metabolic reprogramming and reduced tumor cell growth.
Caption: General workflow for assessing the stability of a compound over time.
Caption: A decision tree for troubleshooting common issues with this compound.
References
Technical Support Center: IPI-9119 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Fatty Acid Synthase (FASN) inhibitor, IPI-9119, in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation and delivery method for this compound in in vivo studies?
A1: Based on published literature, a common and effective method for continuous delivery of this compound in mouse xenograft models is via subcutaneous osmotic pumps. The recommended formulation for this method is a solution of this compound resuspended in 20% 1-methyl-2-pyrrolidinone (NMP) in 0.1 M sodium phosphate buffer at pH 8.[1]
Q2: Is this compound orally bioavailable?
A2: Yes, this compound has been described as an orally active and bioavailable FASN inhibitor.[2] One study demonstrated that a single oral dose of 200 mg/kg resulted in complete and sustained blockade of FASN in HCT-116 tumor xenografts.[2] However, in that particular study, it did not show significant anti-tumor activity as a single agent when dosed orally at 200 mg/kg twice daily for 10 days.[2]
Q3: What are the known on-target and potential off-target effects of this compound?
A3: The primary on-target effect of this compound is the potent and irreversible inhibition of FASN, leading to a disruption of de novo lipogenesis.[3] This has been shown to induce metabolic reprogramming, cell cycle arrest, and apoptosis in cancer cells. While this compound is reported to be a highly selective inhibitor, as with any small molecule inhibitor, off-target effects are possible. Monitoring for unexpected phenotypes is crucial. Other FASN inhibitors have been associated with side effects such as skin and eye toxicities, as well as gastrointestinal issues and anorexia.
Q4: What are the expected outcomes of successful this compound delivery in a castration-resistant prostate cancer (CRPC) xenograft model?
A4: Successful delivery of this compound in CRPC xenograft models has been shown to reduce tumor growth. The mechanism involves the inhibition of the androgen receptor (AR) signaling pathway, including the constitutively active AR-V7 splice variant.
Troubleshooting Guides
Issue 1: Suboptimal Tumor Growth Inhibition
If you are not observing the expected reduction in tumor growth in your in vivo model, consider the following troubleshooting steps:
Troubleshooting Workflow for Suboptimal Efficacy
Caption: Troubleshooting workflow for suboptimal tumor growth inhibition.
-
Verify Formulation and Delivery:
-
Concentration: Double-check the concentration of your this compound solution.
-
Solubility: Ensure this compound is fully dissolved in the vehicle. For osmotic pump delivery, the published formulation is 20% 1-methyl-2-pyrrolidinone (NMP) in 0.1 M sodium phosphate buffer, pH 8.
-
Pump Function: If using osmotic pumps, verify the correct pump model was chosen for the desired delivery rate and duration. Ensure pumps were primed according to the manufacturer's instructions.
-
-
Confirm Target Engagement:
-
Pharmacodynamic (PD) Markers: If possible, collect tumor samples to assess FASN inhibition. This could involve measuring downstream metabolic products or signaling pathways affected by FASN.
-
-
Assess Cell Line Sensitivity:
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In Vitro vs. In Vivo Discrepancy: this compound has shown variable anti-proliferative effects in different cancer cell lines in vitro. Confirm the sensitivity of your specific cell line to this compound in vitro before large-scale in vivo experiments.
-
Issue 2: Formulation and Delivery Problems
Difficulties with preparing or administering this compound can significantly impact experimental outcomes.
Troubleshooting Formulation and Delivery Issues
Caption: Troubleshooting common formulation and delivery problems.
-
Precipitation in Formulation:
-
Solvent Choice: If you are observing precipitation, consider alternative formulations. Commercial suppliers suggest formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in 90% corn oil for in vivo use.
-
pH: The pH of the buffer can impact solubility. The published formulation uses a pH of 8.
-
-
Administration Difficulties (Osmotic Pump):
-
Pump Priming: Failure to prime the osmotic pump can lead to a delay in drug delivery.
-
Catheter Issues: If using a catheter for targeted delivery, ensure it is not blocked or dislodged.
-
-
Local Site Reactions:
-
Vehicle Toxicity: The vehicle itself can cause local irritation. 1-methyl-2-pyrrolidinone (NMP) can cause skin irritation. Consider reducing the percentage of NMP if possible or switching to an alternative, well-tolerated vehicle.
-
Buffer Choice: High concentrations of phosphate buffers can cause pain and irritation at the injection site. If local reactions are observed, consider using a lower molarity buffer.
-
Issue 3: Unexpected Toxicity or Adverse Events
Observing unexpected toxicity in your animal models requires immediate attention.
Troubleshooting Unexpected Toxicity
Caption: A decision tree for troubleshooting unexpected toxicity.
-
Dose-Dependent Toxicity:
-
Dose Reduction: If toxicity is observed at the intended therapeutic dose, consider performing a dose-response study to identify a maximum tolerated dose (MTD).
-
-
Vehicle-Related Toxicity:
-
Vehicle Controls: Always include a vehicle-only control group to distinguish between compound- and vehicle-related toxicity.
-
NMP Toxicity: High doses of 1-methyl-2-pyrrolidone (NMP) have been associated with decreased body weight, and renal and testicular toxicity in rodents.
-
-
Class-Related Side Effects:
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FASN Inhibitor Toxicities: Be aware of potential side effects associated with FASN inhibitors, which may include skin and eye issues, and gastrointestinal problems. Monitor animals closely for these signs.
-
Data Presentation
Table 1: this compound In Vitro Potency
| Assay Type | IC50 | Cell Line/Target | Reference |
| Biochemical Assay | ~1 nM | FASN | |
| Cellular Occupancy Assay | ~10 nM | FASN | |
| FASN Activity (3 days) | 0.05 µM | LNCaP, 22Rv1, LNCaP-95 | |
| FASN Activity (6 days) | 0.1 µM | LNCaP, 22Rv1, LNCaP-95 | |
| Cell Growth (6 days) | ~0.1-0.5 µM | LNCaP, 22Rv1, LNCaP-95 |
Table 2: this compound In Vivo Administration Protocols
| Administration Route | Vehicle | Dosage | Animal Model | Outcome | Reference |
| Subcutaneous Osmotic Pump | 20% 1-methyl-2-pyrrolidinone in 0.1 M sodium phosphate buffer, pH 8 | 100 mg/mL solution, 0.5 µL/hr for 28 days | CRPC Xenografts (22Rv1, LNCaP-95) | Reduced tumor growth | |
| Oral Gavage | Not specified | 200 mg/kg (single dose) | HCT-116 Xenografts | Complete and sustained FASN blockade | |
| Oral Gavage | Not specified | 200 mg/kg BID for 10 days | HCT-116 Xenografts | No significant anti-tumor activity as a single agent |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Osmotic Pump Delivery
Materials:
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This compound powder
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1-methyl-2-pyrrolidinone (NMP)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe and filter (0.22 µm)
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a 20% NMP solution in 0.1 M sodium phosphate buffer, pH 8.0. For example, to make 1 mL of vehicle, mix 200 µL of NMP with 800 µL of the phosphate buffer.
-
Add the this compound powder to the vehicle to achieve the desired final concentration (e.g., 100 mg/mL).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be required but check for compound stability at elevated temperatures.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Follow the osmotic pump manufacturer's instructions for filling and priming the pumps with the sterile this compound solution.
Signaling Pathway
This compound Mechanism of Action
Caption: The inhibitory effect of this compound on the FASN pathway.
References
why is IPI-9119 not inducing apoptosis in my cell line
Welcome to the Technical Support Center. This guide provides troubleshooting strategies and detailed experimental protocols to help you investigate why IPI-9119 may not be inducing apoptosis in your cell line.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and irreversible inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is the key enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA, a process known as de novo lipogenesis.[2][3] Many cancer cells exhibit upregulated FASN activity to produce the lipids necessary for rapid membrane formation, signaling, and energy storage. By inhibiting FASN, this compound disrupts these processes, which can lead to cell cycle arrest and/or apoptosis in sensitive cancer cell lines.[2]
Q2: Is this compound a Hedgehog (Hh) pathway inhibitor?
No. This is a common point of confusion. This compound is a FASN inhibitor. The Hedgehog pathway inhibitor developed by Infinity Pharmaceuticals was IPI-926 (Saridegib). It is crucial to ensure you are working with the correct compound and targeting the intended pathway.
Q3: What is the expected cellular response to this compound in sensitive cells?
In sensitive cell lines, particularly models of castration-resistant prostate cancer (CRPC), this compound has been shown to inhibit cell growth, reduce the proportion of cells in the S-phase of the cell cycle, and increase the population in the G0/G1 and sub-G1 phases. This is often accompanied by the induction of apoptosis, confirmed by PARP cleavage and Annexin V staining.
Troubleshooting Guide: Why is this compound Not Inducing Apoptosis?
This guide is structured as a series of questions to help you systematically identify the potential cause of the unexpected result in your experiments.
Question 1: Have you optimized the treatment conditions for your specific cell line?
A lack of response could be due to suboptimal drug concentration or incorrect timing of the analysis.
Possibility A: The this compound concentration is too low.
The effective concentration of a drug can vary significantly between cell lines. It is essential to determine the concentration that inhibits cell growth (IC50) in your specific model before assessing apoptosis.
Recommended Experiment: Dose-Response Curve to Determine IC50
This protocol will help you find the effective concentration range for this compound in your cell line.
Methodology:
-
Cell Seeding: Seed your cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 6 days).
-
Drug Preparation: Prepare a 2x serial dilution of this compound in your cell culture medium. Include a vehicle-only control (e.g., DMSO, typically at a final concentration <0.5%).
-
Treatment: The following day, replace the medium with the this compound dilutions.
-
Incubation: Incubate the cells for a period relevant to cell proliferation (e.g., 6 days, based on published studies).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a reagent like PrestoBlue™.
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the log of the this compound concentration to calculate the IC50 value.
Data Interpretation Table:
| This compound Conc. (nM) | % Viability (Rep 1) | % Viability (Rep 2) | % Viability (Rep 3) | Average % Viability |
|---|---|---|---|---|
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 1 | 98 | 101 | 99 | 99.3 |
| 10 | 85 | 88 | 86 | 86.3 |
| 50 | 62 | 65 | 60 | 62.3 |
| 100 | 48 | 51 | 49 | 49.3 |
| 500 | 21 | 24 | 22 | 22.3 |
| 1000 | 10 | 12 | 11 | 11.0 |
Use concentrations at and above the calculated IC50 for subsequent apoptosis assays.
Possibility B: The timing of your apoptosis assay is not optimal.
Apoptosis is a dynamic and often transient process. Caspase activation can peak and then decline. If the analysis is performed too early or too late, the apoptotic signal may be missed.
Recommended Experiment: Time-Course Analysis
Methodology:
-
Treat cells with this compound at a concentration known to inhibit growth (e.g., 1x and 2x the IC50).
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Harvest cells (including any floating cells in the supernatant) at multiple time points (e.g., 12, 24, 48, 72 hours).
-
Analyze the samples for markers of apoptosis using your chosen method (e.g., Annexin V staining, caspase activity assay).
Question 2: Is your cell line functionally dependent on de novo lipogenesis?
This compound will only be effective if the cancer cells rely on FASN for their lipid supply. Some cells can bypass this by taking up fatty acids from their environment.
Possibility: Your cell line is bypassing FASN inhibition by using exogenous lipids from the serum.
The effects of this compound on cell growth and survival can be reversed by the addition of exogenous palmitate, the product of the FASN enzyme. This "rescue" experiment is the definitive test for on-target activity.
Recommended Experiment: Palmitate Rescue Assay
Methodology:
-
Prepare Medium: Prepare your standard culture medium. For the rescue condition, supplement the medium with palmitate (typically complexed to fatty-acid-free BSA).
-
Experimental Groups: Set up the following conditions:
-
Vehicle control (DMSO)
-
This compound (at IC50 concentration)
-
This compound + Palmitate
-
-
Treatment & Incubation: Treat cells as you would for a standard viability or apoptosis assay.
-
Analysis: Assess cell viability or apoptosis.
Expected Results Interpretation Table:
| Condition | Expected Outcome if On-Target | Interpretation |
|---|---|---|
| Vehicle Control | High Viability / Low Apoptosis | Baseline health |
| This compound | Low Viability / High Apoptosis | Drug is active and on-target |
| This compound + Palmitate | High Viability / Low Apoptosis | The drug's effect is rescued, confirming the cell's dependence on the FASN pathway. |
| this compound + Palmitate | Low Viability / High Apoptosis | The drug's toxicity is likely off-target, or the cell line is not dependent on de novo lipogenesis. |
Question 3: Is your apoptosis detection method working correctly?
Inconsistent or negative results can often be traced back to the assay itself. It is critical to run proper controls to validate the assay's performance.
Recommended Experiment: Apoptosis Assay with a Positive Control
Methodology: Annexin V and Propidium Iodide (PI) Staining
-
Setup: Prepare four groups of cells:
-
Unstained Cells (for setting flow cytometer voltages)
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Vehicle Control (e.g., DMSO)
-
This compound Treated (at 1-2x IC50 for an optimal time point)
-
Positive Control: Treated with a known apoptosis inducer (e.g., Staurosporine at 1µM for 4-6 hours).
-
-
Harvesting: Harvest cells, being sure to collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) to pellet the cells gently.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add fluorescently labeled Annexin V and a viability dye like PI.
-
Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Analysis: Analyze immediately by flow cytometry. Do not wash cells after staining.
Data Interpretation Table:
| Condition | Expected % Early Apoptotic (Annexin V+/PI-) | Expected % Late Apoptotic (Annexin V+/PI+) | Interpretation |
|---|---|---|---|
| Vehicle Control | Low (<5%) | Low (<5%) | Baseline apoptosis is low. |
| This compound Treated | Low (?) | Low (?) | Your current result. |
| Positive Control | High | High | The assay reagents and protocol are working correctly. |
| Positive Control | Low | Low | The assay failed. Troubleshoot reagents, buffers, or instrument settings. |
References
Technical Support Center: Optimizing IPI-9119 Dosage for Maximum Tumor Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of IPI-9119 to achieve maximum tumor growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and irreversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2][3] In cancer cells, particularly in castration-resistant prostate cancer (CRPC), FASN is often overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling.[2][4] this compound works by inhibiting the thioesterase domain of FASN, leading to a blockage of fatty acid synthesis. This results in metabolic reprogramming, induction of endoplasmic reticulum (ER) stress, and ultimately, inhibition of cancer cell growth, cell cycle arrest, and apoptosis.
Q2: How does this compound affect androgen receptor (AR) signaling in prostate cancer?
A2: this compound has been shown to downregulate the expression of both full-length androgen receptor (AR-FL) and its splice variant AR-V7. AR-V7 is a key driver of resistance to anti-androgen therapies in CRPC. The inhibition of FASN by this compound leads to ER stress, which in turn suppresses protein synthesis, including that of AR-FL and AR-V7. This makes this compound a promising agent for overcoming resistance in CRPC.
Q3: What is a typical effective concentration of this compound in in vitro cell culture experiments?
A3: The effective concentration of this compound in vitro can vary depending on the cell line and the duration of treatment. Based on published studies, concentrations in the range of 0.1 µM to 0.5 µM have been shown to inhibit cell growth, induce cell cycle arrest, and promote apoptosis in various cancer cell lines after 6 days of treatment.
Q4: What is a recommended starting dosage for in vivo studies with this compound?
A4: For in vivo studies in mouse xenograft models of CRPC, a continuous subcutaneous infusion of this compound at a concentration of 100 mg/mL delivered at a rate of 0.5 µL/h for 28 days has been reported to inhibit tumor growth. Another study mentioned a single oral dose of 200 mg/kg for pharmacokinetic/pharmacodynamic experiments. The optimal dosage and administration route will depend on the specific animal model, tumor type, and experimental design.
Q5: How should I prepare and store this compound?
A5: For in vivo studies, this compound has been formulated in 20% 1-methyl-2-pyrrolidinone in 0.1 M sodium phosphate buffer (pH 8) for use in osmotic pumps. For in vitro experiments, this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to store the stock solution at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months). Working solutions for in vivo experiments should be prepared fresh on the day of use.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells in cell viability assays. | Inconsistent cell seeding, edge effects in the microplate, or pipetting errors. | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate; fill them with sterile media or PBS to maintain humidity. - Calibrate pipettes regularly and use appropriate pipetting techniques. |
| This compound shows lower than expected potency (high IC50 value). | Cell line is resistant to FASN inhibition, degradation of the compound, or issues with the assay itself. | - Verify FASN expression in your cell line. - Confirm the stability and purity of your this compound stock. Prepare fresh dilutions for each experiment. - Optimize the assay incubation time. Longer exposure may be required to observe significant effects. |
| Inconsistent results in apoptosis or cell cycle assays. | Suboptimal cell density, incorrect staining procedures, or issues with flow cytometer setup. | - Ensure cells are in the logarithmic growth phase and not over-confluent at the time of analysis. - Carefully follow validated protocols for apoptosis (e.g., Annexin V/PI staining) and cell cycle (e.g., propidium iodide staining) analysis. - Properly compensate for spectral overlap in multi-color flow cytometry experiments. |
In Vivo Xenograft Studies
| Issue | Possible Cause | Troubleshooting Steps |
| No significant tumor growth inhibition observed. | Suboptimal dosage or administration route, insufficient drug exposure at the tumor site, or rapid tumor growth kinetics. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. - Consider alternative administration routes (e.g., oral gavage vs. subcutaneous infusion) to improve pharmacokinetic properties. - Ensure the tumor model is appropriate and has been previously shown to be sensitive to FASN inhibition. |
| Significant toxicity and weight loss in treated animals. | The administered dose is too high, or the formulation is causing adverse reactions. | - Reduce the dosage of this compound. - Closely monitor animal health, including body weight, food and water intake, and clinical signs of toxicity. - Evaluate the formulation for any potential irritants or toxic components. |
| High variability in tumor growth within the same treatment group. | Inconsistent tumor cell implantation, variability in animal health, or differences in drug metabolism between animals. | - Standardize the tumor implantation procedure to ensure consistent tumor size at the start of treatment. - Use age- and weight-matched animals for all experimental groups. - Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Concentration (µM) | Effect | Reference |
| LNCaP, 22Rv1, LNCaP-95 | Cell Growth | 0.1 - 0.5 | Inhibition of cell growth | |
| LNCaP, LNCaP-95 | Cell Cycle | 0.1 - 0.5 | Increased G0/G1 and sub-G1 phases, reduced S phase | |
| LNCaP, C4-2, LNCaP-95, 22Rv1 | Protein Expression | 0.05 - 5 | Decreased AR-FL and AR-V7 protein levels | |
| Purified human FASN | Biochemical Assay | IC50 = 0.3 nM | Inhibition of FASN enzymatic activity | |
| Cellular Occupancy Assay | IC50 ~ 10 nM | Inhibition of FASN in a cellular context |
Table 2: In Vivo Efficacy of this compound in a CRPC Xenograft Model
| Animal Model | Treatment | Duration | Outcome | Reference |
| Mouse Xenograft (CRPC) | 100 mg/mL this compound via subcutaneous pump infusion (0.5 µL/h) | 28 days | Inhibition of tumor growth |
Experimental Protocols
Protocol 1: In Vitro Cell Growth Inhibition Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration range is 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours to 6 days).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID) for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.
-
This compound Administration:
-
Subcutaneous Infusion: Load osmotic pumps with this compound formulated in a suitable vehicle (e.g., 20% 1-methyl-2-pyrrolidinone in 0.1 M sodium phosphate buffer, pH 8) and implant them subcutaneously.
-
Oral Gavage: Prepare a formulation of this compound suitable for oral administration and dose the animals daily or as determined by pharmacokinetic studies.
-
-
Monitoring: Monitor tumor volume, body weight, and the general health of the animals throughout the study.
-
Study Endpoint: At the end of the study (e.g., after 28 days or when tumors in the control group reach a maximum allowed size), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of this compound.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance to IPI-9119 in cancer cells
Welcome to the technical support center for IPI-9119. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges during their experiments, including addressing resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, selective, and irreversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis.[1][2] It specifically targets the thioesterase domain of FASN.[1] By inhibiting FASN, this compound disrupts the synthesis of fatty acids, which are crucial for cancer cell growth, membrane biogenesis, and signaling.
Q2: In which cancer models has this compound demonstrated efficacy?
A2: this compound has shown significant efficacy in preclinical models of castration-resistant prostate cancer (CRPC), including cell lines and patient-derived organoids.[3][4] It has been shown to inhibit the growth of CRPC cells that are resistant to androgen receptor (AR) signaling inhibitors like enzalutamide.
Q3: How does this compound affect androgen receptor (AR) signaling in prostate cancer cells?
A3: Inhibition of FASN by this compound leads to a reduction in the protein expression and transcriptional activity of both full-length androgen receptor (AR-FL) and its constitutively active splice variant, AR-V7. This effect is mediated, in part, by the induction of endoplasmic reticulum (ER) stress, which leads to a reduction in protein synthesis.
Q4: Can this compound be used to overcome resistance to other cancer therapies?
A4: Yes, a primary application of this compound in research has been to overcome resistance to AR signaling inhibitors in CRPC. It has been shown to enhance the efficacy of enzalutamide in CRPC cells. In CRPC metastases from patients treated with enzalutamide and/or abiraterone, a high percentage of co-expression of FASN and AR-V7 has been observed, providing a rationale for using FASN inhibitors in this context.
Troubleshooting Guides
Problem 1: I am not observing significant growth inhibition in my cancer cell line upon treatment with this compound.
| Potential Cause | Suggested Solution |
| Intrinsic Resistance | Some cancer cell lines may not be sensitive to FASN inhibition alone. For instance, this compound as a single agent failed to show anti-proliferative effects in some cancer cell lines and an HCT-116 tumor xenograft model. Consider using this compound in combination with other agents, such as AR signaling inhibitors for prostate cancer models. |
| Suboptimal Concentration | Ensure that the concentration of this compound is within the effective range. For many prostate cancer cell lines, concentrations between 0.1 and 0.5 µM have been used. |
| Compensatory Upregulation of FASN | Prolonged treatment with this compound can lead to a compensatory increase in FASN protein and mRNA expression. This may require using higher concentrations of the inhibitor to overcome this effect. Monitor FASN expression levels by western blot or qPCR. |
| Cell Culture Conditions | The presence of lipids in the culture medium can potentially rescue cells from the effects of FASN inhibition. While one study showed the anti-tumor effect of this compound was preserved in media with whole serum compared to lipid-reduced serum, this could be a factor to consider. |
Problem 2: I observe an increase in FASN expression in my cells after treatment with this compound.
| Potential Cause | Suggested Solution |
| Compensatory Cellular Response | This is a known cellular response to FASN inhibition by this compound. The upregulation of lipogenic genes is a feedback mechanism. |
| Assessing Downstream Effects | Even with FASN upregulation, assess the downstream effects of this compound, such as inhibition of de novo lipogenesis, induction of ER stress, and reduction in AR and AR-V7 protein levels. The functional consequences of FASN inhibition may still be present. |
| Combination Therapy | Consider combining this compound with other therapies that may not be affected by this compensatory mechanism. |
Data Presentation
Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Growth
| Cell Line | Type | This compound Concentration (µM) | Growth Inhibition (%) | Reference |
| LNCaP | Androgen-Dependent | 0.1 | ~50% | |
| LNCaP | Androgen-Dependent | 0.5 | ~80% | |
| 22Rv1 | Androgen-Independent (AR-V7 driven) | 0.1 | ~40% | |
| 22Rv1 | Androgen-Independent (AR-V7 driven) | 0.5 | ~70% | |
| LNCaP-95 | Androgen-Independent (AR-V7 driven) | 0.1 | ~30% | |
| LNCaP-95 | Androgen-Independent (AR-V7 driven) | 0.5 | ~60% |
Table 2: Biochemical and Cellular Potency of this compound
| Assay Type | Target | IC50 | Reference |
| Biochemical Assay | Human Purified FASN | 0.3 nM | |
| Cellular Occupancy Assay | Cellular FASN | ~10 nM |
Experimental Protocols
1. Cell Viability Assay
-
Objective: To determine the effect of this compound on cancer cell proliferation.
-
Methodology:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.01 to 1.0 µM) or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 6 days).
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Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.
-
Normalize the results to the DMSO-treated control wells.
-
2. Western Blot Analysis for FASN and AR Expression
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Objective: To assess the impact of this compound on the protein levels of FASN, AR-FL, and AR-V7.
-
Methodology:
-
Plate cells and treat with this compound or DMSO for the desired duration (e.g., 3 or 6 days).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against FASN, AR (to detect both AR-FL and AR-V7), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. De Novo Lipogenesis Assay
-
Objective: To confirm that this compound is inhibiting FASN activity in cells.
-
Methodology:
-
Treat cells with this compound or DMSO for a specified time.
-
Add [14C]-labeled glucose or acetate to the culture medium and incubate for a few hours.
-
Wash the cells and extract total lipids.
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Measure the incorporation of the radiolabel into the lipid fraction using a scintillation counter.
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Normalize the counts to the total protein content of the cell lysate.
-
Visualizations
References
- 1. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of FASN Inhibitors: IPI-9119 vs. Orlistat
In the landscape of metabolic oncology, Fatty Acid Synthase (FASN) has emerged as a critical therapeutic target. This enzyme is a key player in de novo lipogenesis, a process significantly upregulated in many cancers to meet the demands of rapid cell proliferation and membrane synthesis. This guide provides a detailed comparison of two prominent FASN inhibitors, IPI-9119 and Orlistat, for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present comparative experimental data, and outline relevant experimental protocols.
Mechanism of Action and Specificity
Both this compound and Orlistat are irreversible inhibitors that target the thioesterase (TE) domain of the FASN enzyme.[1][2] The TE domain is responsible for releasing the final fatty acid product, palmitate, from the FASN multienzyme complex. By acylating the catalytic serine residue within the TE active site, both compounds effectively block the final step of fatty acid synthesis.[2]
However, a crucial distinction lies in their potency and selectivity. This compound is a novel, potent, and highly selective inhibitor of FASN.[2] In contrast, Orlistat, an FDA-approved anti-obesity drug, is also a potent inhibitor of gastric and pancreatic lipases and is often described as a less selective, "dirty" drug with potential off-target effects.[3]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for both this compound and Orlistat against FASN. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Assay Type | IC50 Value | Reference |
| This compound | Biochemical (purified human FASN) | ~0.3 nM | |
| Cellular Occupancy | ~10 nM | ||
| Orlistat | Biochemical (HUVEC lysates) | 250-500 nM | |
| Cellular Proliferation (Endometrial Cancer Cells) | ~500 µM |
The data clearly indicates that this compound is significantly more potent in directly inhibiting the FASN enzyme in biochemical assays, with an IC50 in the low nanomolar range. Orlistat's potency against FASN is in the higher nanomolar to micromolar range, and much higher concentrations are required to achieve anti-proliferative effects in cellular assays.
Cellular and In Vivo Effects
This compound has been extensively studied in the context of castration-resistant prostate cancer (CRPC). Its inhibition of FASN leads to a metabolic reprogramming that triggers endoplasmic reticulum (ER) stress. This, in turn, results in the reduced protein expression and transcriptional activity of both the full-length androgen receptor (AR) and its splice variants, like AR-V7, which are key drivers of CRPC progression. In preclinical models, this compound has been shown to inhibit the growth of CRPC xenografts and patient-derived organoids.
Orlistat has demonstrated anti-tumor effects across a broader range of cancer types, including prostate, breast, and gastric cancers. Its cellular effects include the induction of G1 cell cycle arrest and inhibition of the mTOR pathway. However, the high concentrations required for these effects in vitro may be challenging to achieve in a clinical setting due to its poor systemic absorption when administered orally.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize FASN inhibitors.
FASN Biochemical Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FASN.
-
Enzyme and Substrates : Purified human FASN enzyme is used. The substrates are acetyl-CoA, radiolabeled [14C]malonyl-CoA, and NADPH.
-
Reaction Mixture : The reaction is typically carried out in a phosphate buffer (pH 7.0) containing bovine serum albumin (BSA) and dithiothreitol (DTT).
-
Inhibitor Incubation : The FASN enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound or Orlistat) for a defined period (e.g., 30 minutes) at 37°C to allow for binding.
-
Reaction Initiation and Termination : The enzymatic reaction is initiated by the addition of the substrate mixture. After a set incubation time (e.g., 20 minutes) at 37°C, the reaction is terminated by the addition of a strong acid (e.g., 6N HCl).
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Quantification : The radiolabeled fatty acid products are extracted using an organic solvent (e.g., hexane). The radioactivity in the organic phase is then measured using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular FASN Activity Assay ([14C]-Acetate Incorporation)
This assay measures the rate of de novo fatty acid synthesis within intact cells.
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Cell Culture : Cancer cells known to overexpress FASN (e.g., PC-3 prostate cancer cells) are cultured to sub-confluency in appropriate growth medium.
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Inhibitor Treatment : Cells are treated with varying concentrations of the FASN inhibitor for a specified duration (e.g., 24 hours).
-
Radiolabeling : The medium is replaced with fresh medium containing [14C]-acetate, and the cells are incubated for a further period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized fatty acids.
-
Lipid Extraction : Cells are washed with PBS, and total lipids are extracted using a solvent mixture such as chloroform:methanol (2:1).
-
Quantification : The radioactivity of the lipid extract is measured by scintillation counting. The total protein content of parallel wells is determined for normalization.
-
Data Analysis : The rate of [14C]-acetate incorporation into lipids is calculated and normalized to the total protein content. The percentage of inhibition is determined relative to vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of FASN inhibition by this compound and Orlistat.
Caption: Workflow for FASN inhibition assays.
References
On-Target Validation of IPI-9119 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IPI-9119's on-target activity in cells against other alternative Fatty Acid Synthase (FASN) inhibitors. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Introduction to this compound
This compound is a potent, selective, and irreversible inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and survival.[3] this compound exerts its therapeutic effects by blocking this pathway, leading to a cascade of downstream events that inhibit cancer cell growth, particularly in castration-resistant prostate cancer (CRPC).[1][3]
On-Target Activity of this compound
The on-target activity of this compound has been validated through several key cellular effects:
-
Inhibition of Cell Growth and Proliferation: this compound has been shown to inhibit the growth of various cancer cell lines, with a pronounced effect on those dependent on de novo lipogenesis.
-
Induction of Cell Cycle Arrest and Apoptosis: By disrupting fatty acid synthesis, this compound induces cell cycle arrest, primarily at the G0/G1 and sub-G1 phases, and promotes programmed cell death (apoptosis).
-
Reduction of Androgen Receptor (AR) Signaling: In prostate cancer cells, this compound treatment leads to a decrease in the expression of both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7, which are critical drivers of CRPC.
The specificity of this compound's on-target activity is demonstrated by the lack of growth inhibition in FASN knockout (KO) prostate cancer cells and the rescue of its effects by the addition of exogenous palmitate, the end product of the FASN pathway.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and a comparable FASN inhibitor, TVB-3166.
Table 1: In Vitro Potency of FASN Inhibitors
| Compound | Target | Assay Type | IC50 | Cell Line(s) | Reference |
| This compound | FASN | Biochemical Assay | 0.3 nM | - | |
| FASN | Cellular Occupancy Assay | ~10 nM | - | ||
| TVB-3166 | FASN | Biochemical Assay | 42 nM | - | |
| Cellular Palmitate Synthesis | Cellular Assay | 81 nM | - |
Table 2: Cellular Effects of FASN Inhibitors in Prostate Cancer Cell Lines
| Compound | Effect | Concentration(s) | Cell Line(s) | Duration | Reference |
| This compound | Inhibition of Cell Growth | 0.1 - 0.5 µM | LNCaP, 22Rv1, LNCaP-95 | 6 days | |
| Induction of Cell Cycle Arrest & Apoptosis | 0.1 - 0.5 µM | LNCaP, 22Rv1, LNCaP-95 | 6 days | ||
| Inhibition of AR-FL & AR-V7 Expression | 0.05 - 5 µM | LNCaP, C4-2, LNCaP-95, 22Rv1 | 6 days | ||
| TVB-3166 | Inhibition of Colony Growth (in combination with Paclitaxel) | 0.1 µM | 22Rv1 | - |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound Action
Caption: this compound inhibits FASN, blocking lipogenesis and inducing ER stress, which reduces AR signaling and promotes cell cycle arrest and apoptosis, ultimately inhibiting tumor growth.
Experimental Workflow for Validating On-Target Activity
Caption: Workflow to confirm this compound's on-target FASN activity by comparing its effects on WT, FASN KO, and palmitate-rescued cells.
Experimental Protocols
Cell Growth Inhibition Assay
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, 22Rv1, LNCaP-95) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO). For rescue experiments, supplement the media with exogenous palmitate.
-
Incubation: Incubate the plates for 6 days.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Culture prostate cancer cells and treat with this compound (e.g., 0.1 and 0.5 µM) or vehicle control for the desired duration (e.g., 6 days).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Incubate the cells in the dark for at least 30 minutes before analyzing by flow cytometry. Acquire data on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
-
Cell Culture and Treatment: Seed and treat cells with this compound as described for the cell growth assay.
-
Cell Harvesting: After the treatment period, harvest both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while cells positive for both Annexin V and the viability dye are in late apoptosis or are necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control samples.
Comparison with Alternatives
TVB-3166 is another selective FASN inhibitor. While both this compound and TVB-3166 target FASN, they differ in their chemical structure and whether they are reversible or irreversible inhibitors. This compound is an irreversible inhibitor, which may offer a more sustained target engagement in a cellular context. In contrast, TVB-3166 is described as a reversible inhibitor.
Direct, head-to-head comparative studies with detailed quantitative data are limited in the public domain. However, both compounds have demonstrated anti-tumor activity in preclinical models. The choice between these inhibitors may depend on the specific experimental context, such as the desired duration of FASN inhibition and the cell type being studied. Other FASN inhibitors that have been developed include GSK2194069 and various compounds from the TVB series (e.g., TVB-2640, TVB-3693, TVB-3664).
Conclusion
This compound is a well-characterized, potent, and selective irreversible inhibitor of FASN with clear on-target activity in cancer cells. Its ability to inhibit cell growth, induce apoptosis, and downregulate androgen receptor signaling in prostate cancer models provides a strong rationale for its use in studying the role of de novo lipogenesis in cancer. The experimental protocols provided herein offer a framework for researchers to independently validate and further explore the cellular effects of this compound and compare its performance with other FASN inhibitors.
References
A Comparative Analysis of FASN Inhibitors IPI-9119 and C75 in Oncology Research
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of two prominent Fatty Acid Synthase (FASN) inhibitors, IPI-9119 and C75, in the context of cancer research. This document synthesizes available experimental data to highlight their respective mechanisms, efficacy, and cellular effects.
Fatty Acid Synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids. Its overexpression is a common feature in various cancers, including prostate, breast, and colon cancer, and is often associated with poor prognosis.[1] This has made FASN an attractive target for anticancer therapies. This guide provides a comparative overview of two small molecule FASN inhibitors, this compound and C75, based on preclinical research findings.
Quantitative Data Comparison
The following tables summarize the biochemical and cellular activities, as well as the in vivo efficacy of this compound and C75. It is important to note that the data presented are compiled from separate studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines and assay methodologies.
Table 1: Comparison of In Vitro Efficacy
| Parameter | This compound | C75 | Cancer Type Context |
| Biochemical IC50 | ~1 nM[1] | Not explicitly found in searches | General FASN inhibition |
| Cellular IC50 | ~10 nM (occupancy assay)[1] | 35 µM (PC3 cells) | Prostate Cancer |
| Cell Growth Inhibition | Effective in various prostate cancer cell lines (e.g., LNCaP, 22Rv1)[2][3] | Reported in various cancer cell lines including breast and prostate. | Prostate, Breast Cancer |
| Apoptosis Induction | Induced in prostate cancer cells. | Induced in pancreatic and breast cancer cells. | Prostate, Pancreatic, Breast Cancer |
| Cell Cycle Arrest | G0/G1 and sub-G1 phase arrest in prostate cancer cells. | G2/M or G1 phase arrest depending on p53 status in hepatocellular carcinoma cells. | Prostate Cancer, Hepatocellular Carcinoma |
Table 2: Comparison of In Vivo Efficacy
| Parameter | This compound | C75 | Cancer Model |
| Tumor Growth Inhibition | Reduced growth of castration-resistant prostate cancer (CRPC) xenografts. | Showed anti-tumor activity against human breast and pancreatic cancer xenografts. | Prostate, Breast, Pancreatic Cancer |
| Pharmacokinetics | Orally bioavailable with properties suitable for in vivo studies. | Systemic administration has been used in xenograft models. | General |
| Reported Toxicity | Not explicitly detailed in the provided search results. | Transient, reversible weight loss was noted as the only toxicity in one study. | General |
Mechanism of Action and Signaling Pathways
Both this compound and C75 target FASN, but their downstream effects on cellular signaling pathways show some divergence.
This compound: This compound is a potent, selective, and irreversible inhibitor of the FASN thioesterase domain. In the context of castration-resistant prostate cancer (CRPC), inhibition of FASN by this compound leads to a significant reduction in both full-length androgen receptor (AR) and its splice variants (like AR-V7) protein expression and transcriptional activity. This is mediated, at least in part, by inducing endoplasmic reticulum (ER) stress.
C75: C75 is also a well-established FASN inhibitor. Its mechanism of action has been linked to the activation of the p38 MAPK signaling pathway, which is involved in mediating cell cycle arrest in hepatocellular carcinoma cells. While it induces apoptosis, its effects on specific cancer-related signaling pathways appear to be less characterized in the provided search results compared to this compound's impact on AR signaling.
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for key experiments cited in the research of FASN inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of compounds on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or C75 and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or C75 for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells to allow for DNA staining and RNA degradation.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Experimental Workflow Diagram
Conclusion
Both this compound and C75 are valuable research tools for studying the role of FASN in cancer. This compound appears to be a more potent and selective FASN inhibitor, with a well-defined mechanism of action in prostate cancer involving the downregulation of the androgen receptor signaling pathway. C75 has demonstrated broader anti-cancer activity in various models and is linked to the p38 MAPK pathway. The choice between these inhibitors for a particular research application will depend on the specific cancer type and the signaling pathways of interest. One study noted that in contrast to reports on C75, this compound did not show anti-proliferative effects in some cancer cell lines, suggesting that the cellular context is critical for their activity. Further head-to-head comparative studies would be beneficial to delineate their differential effects more clearly.
References
Synergistic Takedown of Prostate Cancer: A Comparative Guide to IPI-9119 and Enzalutamide Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of castration-resistant prostate cancer (CRPC) treatment is continually evolving, with a pressing need for therapeutic strategies that can overcome resistance to standard androgen receptor (AR) antagonists like enzalutamide. This guide provides a comprehensive comparison of the synergistic effects observed when combining the fatty acid synthase (FASN) inhibitor, IPI-9119, with enzalutamide. By targeting the metabolic vulnerability of de novo lipogenesis, this compound presents a promising avenue to enhance the efficacy of AR-targeted therapies. This document summarizes key experimental findings, details the methodologies employed, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, highlighting the enhanced anti-cancer effects of the this compound and enzalutamide combination compared to each agent alone.
Table 1: In Vitro Cell Growth Inhibition in 22Rv1 CRPC Cells
| Treatment Group | Concentration (µM) | Cell Growth Inhibition (%) | Statistical Significance (Combination vs. Single Agents) |
| This compound | 0.1 | ~40% | - |
| 0.5 | ~70% | - | |
| Enzalutamide | 10 | Not specified | - |
| This compound + Enzalutamide | 0.1 (IPI) + 10 (Enza) | > this compound or Enzalutamide alone | P < 0.01 |
Data synthesized from a study showing the combination of this compound and enzalutamide was more effective in reducing 22Rv1 cell growth than either single agent.[1]
Table 2: In Vivo Tumor Growth Inhibition in a PC-3 Xenograft Model (Illustrative data based on a similar combination study)
| Treatment Group | Dose (mg/kg/day) | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| Enzalutamide | 5 | 5 | 27 |
| Synergistic Agent (e.g., PAWI-2) | 20 | 49 | 50 |
| Enzalutamide + Synergistic Agent | 5 + 20 | 63 | Not specified |
This table is a representative example based on a study of enzalutamide with another synergistic agent, PAWI-2, as specific quantitative in vivo data for the this compound combination was not available in a consolidated format.[2]
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of the presented data are outlined below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Prostate cancer cells (e.g., 22Rv1, LNCaP) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, enzalutamide, the combination of both, or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the treatments for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for another 2-4 hours at 37°C, allowing viable cells to convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as AR, AR-V7, and FASN.
-
Cell Lysis: Prostate cancer cells are treated with this compound, enzalutamide, or the combination for the desired time. After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, denatured by heating, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-FASN, anti-AR, anti-AR-V7, anti-GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
In Vivo Xenograft Tumor Growth Study
This protocol describes the use of an animal model to evaluate the in vivo efficacy of the drug combination.
-
Cell Implantation: Male immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are subcutaneously injected with a suspension of human prostate cancer cells (e.g., 22Rv1) mixed with Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups: vehicle control, this compound alone, enzalutamide alone, and the combination of this compound and enzalutamide.
-
Drug Administration: The drugs are administered to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), the mice are euthanized, and the tumors are excised and weighed. The tumor tissues can be further analyzed by immunohistochemistry or western blotting.
Visualizations
The following diagrams illustrate the key biological pathways and a representative experimental workflow.
Caption: Synergistic signaling pathway of this compound and enzalutamide.
Caption: Workflow for an in vivo xenograft study.
References
IPI-9119 Demonstrates Potent Anti-Cancer Activity in Prostate Cancer Cell Lines Through FASN Inhibition
IPI-9119, a potent and selective inhibitor of Fatty Acid Synthase (FASN), exhibits significant anti-proliferative and pro-apoptotic effects across a range of prostate cancer cell lines, including androgen-sensitive and castration-resistant models. By disrupting the crucial lipogenic pathway, this compound triggers metabolic reprogramming and endoplasmic reticulum (ER) stress, leading to the downregulation of key oncogenic drivers, notably the androgen receptor (AR) and its splice variants.
This guide provides a comparative analysis of this compound's potency against other FASN inhibitors in various prostate cancer cell lines, supported by experimental data. Detailed protocols for the key assays are provided, along with visualizations of the underlying signaling pathway and experimental workflows to offer a comprehensive resource for researchers in oncology and drug development.
Comparative Potency of FASN Inhibitors in Prostate Cancer Cell Lines
The efficacy of this compound and other FASN inhibitors varies across different prostate cancer cell lines, reflecting the diverse genetic and metabolic landscapes of the disease. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for several FASN inhibitors. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Drug | Cell Line | IC50 (µM) | Source |
| This compound | LNCaP | Not explicitly defined in terms of a single IC50 value, but significant growth inhibition observed at 0.1-0.5 µM.[1] | [1] |
| 22Rv1 | Significant growth inhibition at 0.1-0.5 µM.[1] | [1] | |
| LNCaP-95 | Significant growth inhibition at 0.1-0.5 µM.[1] | ||
| C4-2 | Significant growth inhibition at 0.1-0.5 µM. | ||
| TVB-3166 | LNCaP-LN3 | Not explicitly defined in terms of a single IC50 value, but significant reduction in cell viability at 50 µM. Purified enzyme IC50 is 0.0736 µM. | |
| GSK2194069 | LNCaP-LN3 | Significant reduction in cell viability at 50 µM. Purified enzyme IC50 is 0.0604 µM. | |
| LNCaP | Higher efficacy in FASN-positive LNCaP cells compared to FASN-negative PC3 cells at 5 µM and 20 µM. | ||
| Fasnall | LNCaP-LN3 | Significant reduction in cell viability at 50 µM. Purified enzyme IC50 is 3.71 µM. | |
| Triclosan | LNCaP | 6.9 | |
| C4-2B | 7.8 | ||
| LAPC4 | 4.5 | ||
| 22RV1 | 5.9 | ||
| PC-3 | 7.2 | ||
| C75 | LNCaP | 35.4 | |
| C4-2B | 8.3 | ||
| LAPC4 | 12.5 | ||
| 22RV1 | 15.6 | ||
| PC-3 | 33.1 | ||
| Orlistat | LNCaP | 23.5 | |
| PC-3 | Pronounced antiproliferative effect. | ||
| DU-145 | Little effect. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of FASN inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of the FASN inhibitor (e.g., this compound) or vehicle control (DMSO) and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies, indicating their reproductive integrity after treatment.
-
Cell Seeding and Treatment: Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates and treat with the FASN inhibitor or vehicle control.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the control group.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat cells with the FASN inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., FASN, AR-FL, AR-V7, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
References
IPI-9119: A Potent and Selective Inhibitor of Fatty Acid Synthase with Minimal Cross-Reactivity
For Immediate Release
BOSTON, MA – IPI-9119, an irreversible inhibitor of Fatty Acid Synthase (FASN), demonstrates high potency and selectivity with negligible off-target activity against other metabolic enzymes, according to published research. This makes this compound a valuable tool for researchers studying the role of de novo lipogenesis in various diseases, particularly in cancer metabolism.
This compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 0.3 to 1 nM for FASN in biochemical assays.[1][2][3] Its high degree of selectivity is highlighted by data demonstrating that it is over 400-fold more selective for FASN than for other serine hydrolases tested.[1][2] This minimal cross-reactivity ensures that observed biological effects are directly attributable to the inhibition of FASN, providing clarity and precision in experimental outcomes.
Comparative Analysis of Inhibitory Activity
To objectively assess the selectivity of this compound, its inhibitory activity was compared against a panel of other human serine hydrolases. The following table summarizes the IC50 values, underscoring the compound's specificity for FASN.
| Target Enzyme | This compound IC50 (nM) | Selectivity vs. FASN |
| Fatty Acid Synthase (FASN) | ~1 | - |
| Diacylglycerol Lipase alpha (DAGLa) | >10,000 | >10,000-fold |
| Monoacylglycerol Lipase (MAGL) | >10,000 | >10,000-fold |
| Ab-hydrolase Domain Containing 6 (ABHD6) | >10,000 | >10,000-fold |
| Protein Phosphatase, Magnesium-Dependent 1A (PPM1A) | >10,000 | >10,000-fold |
| Carboxylesterase 1 (CES1) | >10,000 | >10,000-fold |
| Carboxylesterase 2 (CES2) | >10,000 | >10,000-fold |
Data sourced from publicly available research abstracts and supplementary materials.
Mechanism of Action and Signaling Pathway
This compound acts as an irreversible inhibitor by targeting the thioesterase domain of FASN. This covalent modification leads to the acylation of a catalytic serine residue, thereby inactivating the enzyme. The inhibition of FASN blocks the terminal step in de novo fatty acid synthesis, preventing the production of palmitate from acetyl-CoA and malonyl-CoA. This disruption of lipid metabolism has significant downstream effects on cellular processes that are highly dependent on endogenous fatty acid production, such as membrane synthesis, protein modification, and signaling, which are often dysregulated in cancer cells.
Caption: FASN Inhibition by this compound.
Experimental Methodologies
The determination of this compound's selectivity was primarily achieved through in vitro biochemical assays and activity-based protein profiling (ABPP).
1. In Vitro FASN Inhibition Assay (Biochemical):
-
Principle: This assay measures the ability of the inhibitor to block the enzymatic activity of purified FASN.
-
Protocol Outline:
-
Purified human FASN enzyme is incubated with varying concentrations of this compound in a suitable buffer system.
-
The enzymatic reaction is initiated by the addition of the substrates acetyl-CoA, malonyl-CoA, and the cofactor NADPH.
-
The rate of NADPH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm over time.
-
The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
2. Serine Hydrolase Cross-Reactivity Screening (Activity-Based Protein Profiling):
-
Principle: ABPP utilizes chemical probes that covalently bind to the active site of enzymes in a specific family, such as serine hydrolases. The selectivity of an inhibitor is assessed by its ability to compete with the probe for binding to the target enzyme within a complex proteome.
-
Protocol Outline:
-
Proteome Preparation: Cell lysates or tissue homogenates are prepared to provide a source of native enzymes.
-
Competitive Inhibition: The proteome is pre-incubated with varying concentrations of this compound to allow for the binding of the inhibitor to its target(s).
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-based probe) is added to the mixture. This probe will label the active sites of serine hydrolases that are not blocked by the inhibitor.
-
Analysis: The probe-labeled proteins are separated by SDS-PAGE, and the extent of labeling is visualized by in-gel fluorescence scanning. A reduction in the fluorescent signal for a specific protein band in the presence of the inhibitor indicates that the inhibitor binds to that enzyme.
-
Identification (Optional): For identification of off-targets, probe-labeled proteins can be enriched (e.g., using a biotinylated probe and streptavidin affinity chromatography) and subsequently identified by mass spectrometry.
-
References
Independent Validation of IPI-9119's Anti-Tumor Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor effects of IPI-9119, a potent Fatty Acid Synthase (FASN) inhibitor, with other relevant FASN inhibitors. The information is supported by preclinical experimental data to aid in the evaluation and potential application of these compounds in cancer research.
This compound is a selective and irreversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway that is often overexpressed in various cancers, including castration-resistant prostate cancer (CRPC).[1][2][3] Inhibition of FASN by this compound disrupts cancer cell metabolism, leading to reduced proliferation, cell cycle arrest, and apoptosis.[1][4] This guide compares the anti-tumor efficacy of this compound with other FASN inhibitors, namely Orlistat and TVB-2640, providing a consolidated resource for preclinical evaluation.
Comparative Efficacy of FASN Inhibitors
The following tables summarize the quantitative data on the in vitro and in vivo anti-tumor effects of this compound, Orlistat, and TVB-2640 in prostate cancer models.
In Vitro Efficacy: Inhibition of Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 | Assay Type | Reference |
| This compound | Human Purified FASN | 0.3 nM | Biochemical Assay | |
| Prostate Cancer Cells | ~10 nM | Cellular Occupancy Assay | ||
| LNCaP | Growth Inhibition | Cell Viability Assay | ||
| 22Rv1 | Growth Inhibition | Cell Viability Assay | ||
| LNCaP-95 | Growth Inhibition | Cell Viability Assay | ||
| Orlistat | PC-3 | ~100 µM | Cytotoxicity Assay | |
| LNCaP | ~100 µM | Cytotoxicity Assay | ||
| PC-3 | 80 µM | AlamarBlue Assay | ||
| TVB-2640 (analogue of TVB-3166) | 22Rv1 | Growth Inhibition | Cell Viability Assay | |
| Multiple Cancer Cell Lines | Dose-dependent inhibition of colony growth at 0.1 µM and 1.0 µM | Soft Agar Colony Formation Assay |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | 22Rv1 (CRPC) | Subcutaneous pump infusion | Significant reduction in tumor volume over 28 days | |
| LNCaP-95 (CRPC) | 100 mg/mL, 0.5 µL/h for 28 days (SC pump) | Inhibited tumor growth | ||
| Orlistat | PC-3 | 240 mg/kg/day (intraperitoneal) for 3 weeks | Significantly smaller tumor volume on day 28 | |
| PC-3 | Pretreatment with orlistat combined with castration | Significant tumor growth inhibition compared to monotherapy | ||
| TVB-2640 | Multiple patient-derived xenografts | Oral administration | Inhibition of tumor growth |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay Protocol
This protocol is a generalized procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Culture prostate cancer cells (e.g., LNCaP, 22Rv1, PC-3) in appropriate media.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the FASN inhibitors (this compound, Orlistat, TVB-2640) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
The absorbance is directly proportional to the number of viable cells.
-
Subcutaneous Xenograft Model Protocol
This protocol outlines the general steps for establishing and evaluating the efficacy of FASN inhibitors in a subcutaneous prostate cancer xenograft model.
-
Cell Preparation:
-
Culture human prostate cancer cells (e.g., 22Rv1, PC-3) to 80-90% confluency.
-
Harvest the cells by trypsinization and wash them with sterile PBS or serum-free medium.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1–5 × 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Animal Model and Tumor Implantation:
-
Use male immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100–200 µL of the cell suspension subcutaneously into the flank of each mouse using a 23-25 gauge needle.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice daily for tumor formation.
-
Measure tumor volume twice weekly using calipers. The tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the FASN inhibitors (e.g., this compound, Orlistat, TVB-2640) or vehicle control according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection, or subcutaneous osmotic pump).
-
-
Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a specific size), euthanize the mice.
-
Excise the tumors and measure their weight.
-
Tumor tissue can be further processed for histological or molecular analysis.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental processes, the following diagrams illustrate the FASN signaling pathway and the general workflows for the in vitro and in vivo experiments.
Caption: FASN signaling pathway in cancer.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
IPI-9119: A Comparative Analysis of its Therapeutic Potential as a Novel FASN Inhibitor in Castration-Resistant Prostate Cancer
This guide provides a comprehensive literature review of IPI-9119, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and evaluates its therapeutic potential in the context of castration-resistant prostate cancer (CRPC). By objectively comparing its preclinical performance with established and emerging therapies, this document aims to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Cancer's Metabolic Engine
A hallmark of prostate cancer progression is the dysregulation of lipid metabolism, primarily through the overexpression of FASN, a key enzyme in the de novo synthesis of fatty acids.[1][2] This metabolic reprogramming provides the necessary building blocks for rapid cell proliferation and survival.[1][3] this compound is a novel, irreversible inhibitor of FASN that targets the thioesterase domain of the enzyme, promoting the acylation of the catalytic serine.[4]
The inhibition of FASN by this compound not only disrupts the cancer cell's ability to produce fatty acids but also has a significant impact on the Androgen Receptor (AR) signaling pathway, a critical driver of CRPC. Preclinical studies have demonstrated that this compound's suppression of FASN leads to endoplasmic reticulum (ER) stress, which in turn reduces the protein expression and transcriptional activity of both the full-length AR (AR-FL) and its constitutively active splice variant, AR-V7. This dual action on both metabolism and the primary oncogenic signaling pathway in prostate cancer makes FASN inhibition a compelling therapeutic strategy.
Caption: FASN signaling pathway and the inhibitory action of this compound.
Caption: Impact of FASN inhibition by this compound on the Androgen Receptor signaling pathway.
Comparative Preclinical Efficacy
This compound has demonstrated potent preclinical activity against prostate cancer cell lines, both in vitro and in vivo. This section compares its performance with another clinical-stage FASN inhibitor, TVB-2640, and the standard-of-care androgen receptor signaling inhibitors (ARSIs), enzalutamide and abiraterone.
In Vitro Efficacy:
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The following table summarizes the available IC50 data for this compound and its comparators in key prostate cancer cell lines.
| Compound | Target | Cell Line | IC50 | Citation(s) |
| This compound | FASN | Biochemical Assay | 0.3 nM | |
| Cellular Occupancy Assay | ~10 nM | |||
| TVB-2640 | FASN | - | Data not available in searched literature | |
| Enzalutamide | Androgen Receptor | LNCaP | 4.05 µM | |
| 22Rv1 | >80 µM | |||
| C4-2B | 36 nM (precursor LNCaP) | |||
| Abiraterone | CYP17A1 | LNCaP | ~2.5 µM | |
| 22Rv1 | Sensitive, specific IC50 not provided |
Note: Direct comparative IC50 studies for all compounds in the same experimental setup are limited. The data is compiled from various sources and should be interpreted with this in mind.
In Vivo Efficacy:
Preclinical xenograft models are crucial for evaluating a compound's anti-tumor activity in a living organism. This compound has shown significant tumor growth inhibition in CRPC models.
| Compound | Model | Dosing | Outcome | Citation(s) |
| This compound | 22Rv1 Xenograft | Subcutaneous pump infusion for 28 days | Significant inhibition of tumor growth | |
| LNCaP-95 Xenograft | 0.5 µl/hr; 100 mg/ml for 28 days (s.c. pump) | Significant reduction in tumor volume | ||
| Human mCRPC-derived organoid (MSK-PCa3) | Not specified | Significant reduction in organoid growth | ||
| TVB-2640 | Prostate Cancer Xenografts | Not specified | In combination with enzalutamide, significantly reduced cell growth and promoted apoptosis |
Clinical Landscape Comparison
While preclinical data for this compound is promising, it has not yet entered clinical trials. In contrast, enzalutamide and abiraterone are FDA-approved standards of care for mCRPC, and the FASN inhibitor TVB-2640 is currently in clinical development.
| Compound | Target | Phase of Development (for mCRPC) | Key Clinical Efficacy Data | Citation(s) |
| This compound | FASN | Preclinical | Not Applicable | |
| TVB-2640 | FASN | Phase I (in combination with enzalutamide) | Ongoing (NCT05743621) | |
| Enzalutamide | Androgen Receptor | Approved | PREVAIL trial (Chemo-naïve mCRPC): Significant improvement in radiographic progression-free survival (rPFS) and overall survival (OS). | |
| Abiraterone | CYP17A1 | Approved | COU-AA-302 trial (Chemo-naïve mCRPC): rPFS of 16.5 months vs. 8.3 months with prednisone alone. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are representative methodologies for key assays cited in the evaluation of this compound and similar compounds.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate at 37°C for 1-4 hours. Viable cells will reduce the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine them with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V conjugated to a fluorophore (e.g., FITC or PE) and a viability dye like propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Xenograft Tumor Model
This in vivo model assesses the anti-tumor efficacy of a compound.
-
Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., 22Rv1) into the flank of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound via a subcutaneously implanted osmotic pump) and a vehicle control for a defined period (e.g., 28 days).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Caption: General experimental workflow for preclinical evaluation of a therapeutic compound.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound is a potent and selective inhibitor of FASN with significant anti-tumor activity in models of castration-resistant prostate cancer. Its unique mechanism of action, which involves the dual inhibition of de novo lipogenesis and the androgen receptor signaling pathway, provides a strong rationale for its clinical development.
While direct comparisons are limited, the preclinical data for this compound appears promising. The lack of clinical trial data for this compound is a significant gap in its development story. However, the ongoing clinical investigation of another FASN inhibitor, TVB-2640, particularly in combination with enzalutamide, validates FASN as a viable therapeutic target in mCRPC.
Future studies should aim to directly compare the preclinical efficacy and safety of this compound with other FASN inhibitors like TVB-2640. Ultimately, the therapeutic potential of this compound will need to be evaluated in well-designed clinical trials, both as a monotherapy and in combination with current standards of care like enzalutamide or abiraterone, to determine its place in the evolving treatment landscape of metastatic castration-resistant prostate cancer.
References
- 1. Exploring a role for fatty acid synthase in prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P300 acetyltransferase regulates fatty acid synthase expression, lipid metabolism and prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling IPI-9119
Compound: IPI-9119 CAS No.: 1346564-56-4 Mechanism of Action: this compound is a potent, selective, and irreversible inhibitor of Fatty Acid Synthase (FASN).[1][2] By inhibiting FASN, this compound disrupts de novo lipogenesis, which is critical for the growth of certain cancer cells.[3][4] This disruption leads to metabolic reprogramming, induction of endoplasmic reticulum (ER) stress, and subsequent inhibition of the androgen receptor (AR) signaling pathway, ultimately causing cell cycle arrest and apoptosis in susceptible cancer cell lines.[3]
Primary Audience: This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical compounds in a laboratory setting.
Disclaimer: No official Safety Data Sheet (SDS) for this compound is publicly available. The following guidelines are based on best practices for handling potent, selective, and irreversible small molecule inhibitors in a research laboratory. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical barrier to preventing exposure to hazardous research chemicals. The minimum required PPE for handling this compound is outlined below.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Safety glasses with side shields- Nitrile gloves |
| Weighing and Aliquoting (Solid Form) | - Safety glasses with side shields- Double nitrile gloves- Lab coat- N95 respirator (or work in a certified chemical fume hood) |
| Solution Preparation and Handling | - Chemical splash goggles- Double nitrile gloves- Chemical-resistant lab coat- Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Safety glasses- Nitrile gloves- Lab coat- Work within a biological safety cabinet (BSC) |
| Waste Disposal | - Chemical splash goggles- Double nitrile gloves- Chemical-resistant lab coat |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (safety glasses and nitrile gloves) when unpacking.
-
Verify the compound identity and quantity against the shipping documents.
-
Store the solid compound and stock solutions according to the supplier's recommendations, typically at -20°C or -80°C for long-term stability.
2. Weighing and Solution Preparation:
-
Solid Form: Handle solid this compound in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to avoid inhalation of airborne particles.
-
Use dedicated spatulas and weighing papers.
-
Solution Preparation: Prepare stock solutions of this compound in a certified chemical fume hood.
-
A common solvent for this compound is Dimethyl Sulfoxide (DMSO).
-
Add the solvent to the vial containing the solid compound slowly to avoid splashing.
-
Ensure the container is tightly sealed after preparation.
3. Handling of Solutions:
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
When diluting stock solutions, always work within a chemical fume hood or biological safety cabinet.
-
Use positive displacement pipettes for accurate handling of DMSO stock solutions.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials that have come into direct contact with this compound (solid or solution) are considered chemical waste. This includes:
-
Gloves, weighing papers, and pipette tips.
-
Empty or partially used vials.
-
Contaminated cell culture media and plates.
-
2. Disposal Procedures:
-
Solid Waste: Collect all contaminated solid waste (gloves, pipette tips, etc.) in a dedicated, clearly labeled, and sealed chemical waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and contaminated media, in a designated, sealed, and properly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Decontamination: Decontaminate work surfaces with a suitable cleaning agent (e.g., 70% ethanol followed by water) after each use.
-
Final Disposal: All this compound waste must be disposed of through your institution's hazardous waste management program. Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocol: Cell Growth Inhibition Assay
This protocol describes a common method to assess the anti-proliferative effects of this compound on cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., LNCaP prostate cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader (luminometer or spectrophotometer)
-
Biological safety cabinet
-
CO2 incubator
Methodology:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium). d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium from the stock solution. A typical concentration range might be 0.1 nM to 1 µM. b. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. c. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells. d. Incubate the plate for the desired treatment duration (e.g., 6 days).
-
Assessment of Cell Viability: a. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Incubate for the recommended time to allow for the signal to develop. d. Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle-treated control wells (representing 100% viability). b. Plot the normalized cell viability against the logarithm of the this compound concentration. c. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of this compound, from the inhibition of FASN to the downstream effects on cell survival.
Caption: Mechanism of action of this compound leading to apoptosis.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
